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  • Product: 4-Methacryloxyethyltrimellitic acid
  • CAS: 68183-31-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methacryloxyethyltrimellitic Acid (4-META): Structure, Properties, and Applications

Introduction In the landscape of advanced materials science, functional monomers are the cornerstone of innovation, enabling the development of polymers with highly specific and tailored properties. Among these, 4-Methac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials science, functional monomers are the cornerstone of innovation, enabling the development of polymers with highly specific and tailored properties. Among these, 4-Methacryloxyethyltrimellitic acid (4-META), and more commonly its anhydride form, stands out as a pivotal molecule, particularly within the fields of biomedical and dental materials. Invented in Japan and patented in 1979, 4-META has become an indispensable component in high-performance adhesive systems.[1][2]

This guide serves as a comprehensive technical resource for researchers, materials scientists, and drug development professionals. It delves into the core chemical principles of 4-META, elucidates its mechanism of action, details its primary applications, and provides practical insights into its use. The narrative is structured to provide not just data, but a causal understanding of why 4-META is a uniquely effective adhesion-promoting monomer.

Chemical Identity and Structure

At its core, 4-META is a bifunctional monomer, a characteristic that is the source of its remarkable adhesive capabilities.

  • Chemical Name: 4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid

  • Common Synonyms: 4-META, 4-MET acid, 4-Methacryloyloxyethyl trimellitate anhydride

  • CAS Number: 70293-55-9 (for the anhydride form)[3]

  • Molecular Formula: C₁₅H₁₂O₇ (Anhydride)[3]

  • Molecular Weight: 304.25 g/mol (Anhydride)[3]

The molecule consists of two key functional domains:

  • A methacrylate group , which is polymerizable and allows 4-META to be incorporated into a cross-linked resin matrix.[3][4]

  • A trimellitic anhydride group . This moiety is reactive and can be hydrolyzed to form two carboxylic acid groups. These acidic groups are crucial for establishing chemical bonds with various substrates, including metals and the calcium in tooth hydroxyapatite.[1][3]

Caption: Chemical Structure of 4-Methacryloxyethyltrimellitic Anhydride.

Physicochemical Properties

The physical and chemical properties of 4-META are critical to its handling, formulation, and performance in various applications.

PropertyValueReference(s)
CAS Number 70293-55-9[3][4]
Appearance White to off-white crystalline solid
Molecular Formula C₁₅H₁₂O₇[3][4]
Molecular Weight 304.25 g/mol [3][4]
Melting Point 95 °C
Boiling Point 490.9 ± 30.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in Dichloromethane (DCM), Toluene, Dimethylformamide (DMF)
Storage Temperature 2-8°C

Synthesis Overview

4-META was first synthesized and patented in the late 1970s.[1][2][5] The synthesis is typically achieved through the esterification reaction between the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) and the anhydride group of trimellitic anhydride . This reaction creates the ester linkage that connects the polymerizable methacrylate portion to the adhesive trimellitic moiety.

Caption: Simplified synthesis pathway for 4-META.

The Dual-Action Mechanism of Adhesion

The efficacy of 4-META lies in its sophisticated, dual-action mechanism that facilitates durable bonding to a wide range of substrates, from biological tissues to inorganic materials. This mechanism is particularly well-elucidated in its application within dental adhesives.[3][6]

Hydrolysis and Chemical Bonding

In the presence of water, the anhydride ring of 4-META readily hydrolyzes to form two carboxylic acid groups. This conversion to its active acid form, 4-methacryloxyethyltrimellitic acid (4-MET), is fundamental to its function.[1] These carboxylic acid groups can:

  • Chelate with Calcium: Form ionic bonds with calcium ions present in the hydroxyapatite of enamel and dentin, establishing a strong chemical link to the tooth structure.[1]

  • Bond to Metal Oxides: React with the oxide layers on the surface of metals (including nonprecious and noble alloys), forming robust chemical bonds.[1][3] This makes 4-META an excellent primer for bonding resins to metal frameworks.

Formation of the Hybrid Layer

In dental bonding, achieving a durable interface with dentin—a complex composite of collagen and hydroxyapatite—is a significant challenge. 4-META is a key component in the "hybridization" of dentin.[7][8]

The process involves the following steps:

  • Dentin Conditioning: The dentin surface is first treated with a mild acid (e.g., 10% citric acid and 3% ferric chloride) to remove the smear layer and demineralize the superficial hydroxyapatite, exposing the underlying collagen fibril network.[6][9]

  • Monomer Infiltration: 4-META, possessing both hydrophilic (from the carboxylic acid groups) and hydrophobic (from the methacrylate and aromatic components) characteristics, is able to effectively penetrate this exposed, water-rich collagen network.[6][10]

  • In-Situ Polymerization: Once infiltrated, the methacrylate groups of 4-META and other monomers in the adhesive formulation are polymerized. This creates a resin-interpenetrated zone—a blend of collagen and polymer—known as the hybrid layer .[6][7][8] This layer acts as a transitional, stress-absorbing interface that is neither pure resin nor pure tooth, but a durable composite of both.[8]

Adhesion_Mechanism cluster_surface Substrate Surface (Dentin or Metal) cluster_adhesive 4-META Based Adhesive cluster_interface Resulting Interface Collagen Exposed Collagen Fibrils HybridLayer Formation of Durable Hybrid Layer Collagen->HybridLayer Hydroxyapatite Hydroxyapatite (Ca²⁺) MetalOxide Metal Oxide Layer META 4-META Monomer Water Water META->Water Hydrolysis MET 4-MET (Acid Form) META->MET Water->MET MET->Collagen Infiltration MET->Hydroxyapatite Ionic Bonding (Chelation) MET->MetalOxide Chemical Bonding Resin Polymerizable Resin Matrix (e.g., MMA) Resin->Collagen Infiltration Resin->HybridLayer

Caption: Mechanism of 4-META adhesion to biological and metallic substrates.

Key Applications

The unique properties of 4-META have led to its widespread adoption in several high-performance applications, most notably in dentistry.

Dental Adhesives and Cements

4-META is a cornerstone ingredient in numerous dental products:

  • Universal Adhesives: It is frequently added to universal adhesives to provide adhesion to a wide variety of substrates, including enamel, dentin, and alloys.[1]

  • Resin Cements: In products like the 4-META/MMA-TBB (tri-n-butyl borane) resin system, it creates a powerful bond for cementing crowns, bridges, and other restorations.[1] This system is known for its strong adhesion and moisture-resistant polymerization.

  • Denture Base Resins: The inclusion of 4-META in acrylic denture base resins enhances the bond between the resin and metal components of partial dentures, reducing microleakage and discoloration.[11]

Composite Materials and Coatings

Beyond dentistry, the principles of 4-META's functionality are applicable to broader materials science:

  • Coupling Agent in Composites: 4-META can act as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., ceramics) and a polymer matrix, leading to composites with enhanced mechanical properties such as strength and hardness.[12][13]

  • Adhesion-Promoting Coatings: Its ability to bond to metal oxides makes it a candidate for use in corrosion-resistant and adhesive-enhancing industrial coatings.[13]

Biocompatibility and Safety Profile

For any material intended for biomedical use, biocompatibility is paramount. Studies have shown that luting materials containing 4-META exhibit a high level of biocompatibility with dental pulp cells.[1] The 4-META/MMA-TBB resin system, in particular, demonstrates favorable, nontoxic polymerization properties. However, as with any reactive monomer, appropriate handling procedures are essential.

Safety and Handling Summary:

  • Hazards: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool (2-8°C), dry, and dark place to prevent premature polymerization and degradation.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Spectroscopic Characterization

For researchers, verifying the identity and purity of 4-META is crucial. Spectroscopic methods provide a definitive fingerprint of the molecule.

Expected Spectroscopic Signatures:
  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the vinyl protons of the methacrylate group (~5.5-6.1 ppm), the methyl protons (~1.9 ppm), the ethylene bridge protons (~4.5 ppm), and the aromatic protons (~7.5-8.5 ppm).

    • ¹³C NMR: Characteristic peaks would appear for the carbonyl carbons of the anhydride and ester groups (~165-175 ppm), the aromatic carbons (~120-140 ppm), and the vinyl carbons of the methacrylate group (~125-136 ppm).[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Strong C=O stretching vibrations from the anhydride (~1850 and 1780 cm⁻¹) and the ester (~1720 cm⁻¹).

    • C=C stretching from the methacrylate group (~1640 cm⁻¹).

    • C-O stretching from the ester and ether linkages (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z 304 for the anhydride.

    • Common fragmentation patterns would include the loss of the methacrylate side chain or cleavage at the ester linkages.

workflow A Unknown Sample (Assumed 4-META) B FTIR Analysis A->B C NMR Analysis (¹H & ¹³C) A->C D Mass Spectrometry A->D E E B->E Identify Functional Groups (C=O, C=C, C-O) F F C->F Determine Carbon-Hydrogen Framework G G D->G Confirm Molecular Weight & Fragmentation H Structure Confirmed E->H F->H G->H

Sources

Exploratory

4-META vs 4-MET hydrolysis mechanism in aqueous environments

An In-Depth Technical Guide to the Hydrolysis Mechanisms of 4-META and 4-MET in Aqueous Environments Authored by: Gemini, Senior Application Scientist For Distribution to Researchers, Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrolysis Mechanisms of 4-META and 4-MET in Aqueous Environments

Authored by: Gemini, Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the hydrolysis mechanisms of 4-methacryloxyethyl trimellitic anhydride (4-META) and its resulting di-acid, 4-methacryloxyethyl trimellitic acid (4-MET), in aqueous environments. As a cornerstone of modern adhesive dentistry and other biomedical applications, a thorough understanding of the stability and degradation pathways of these molecules is paramount for product formulation, performance optimization, and long-term stability assessments. This document elucidates the distinct hydrolytic pathways, influencing factors, and kinetic considerations for both 4-META and 4-MET. Furthermore, it offers detailed, field-proven experimental protocols for the systematic investigation of these phenomena, supported by clear data visualization and mechanistic diagrams.

Introduction: The Critical Role of Hydrolytic Stability in Functional Monomers

The efficacy and longevity of resin-based materials in biomedical applications are intrinsically linked to the chemical stability of their constituent monomers in aqueous environments. 4-META, a reactive adhesive monomer, is a prime example where controlled hydrolysis is not a failure but a designed feature of its functionality. Upon exposure to water, 4-META undergoes a rapid transformation into 4-MET, the active form that facilitates chemical bonding to mineralized tissues like enamel and dentin[1][2]. This initial, intentional hydrolysis of the anhydride is distinct from the subsequent, slower degradation of the 4-MET molecule itself, which can impact the long-term integrity of the adhesive interface[3][4].

This guide dissects these two separate but sequential hydrolytic events. We will explore the fundamental chemical principles governing the ring-opening of the anhydride in 4-META and the subsequent ester hydrolysis in 4-MET. By understanding the causality behind these reactions, researchers and formulators can better predict material behavior, design more robust adhesive systems, and develop accurate analytical methods for quality control and aging studies.

Comparative Molecular Structures: 4-META vs. 4-MET

The profound difference in the hydrolytic behavior of 4-META and 4-MET originates from their distinct chemical structures.

  • 4-META (4-methacryloxyethyl trimellitic anhydride): This molecule is characterized by a cyclic anhydride group attached to a trimellitic acid backbone, which is ester-linked to a methacryloxyethyl group. The anhydride ring is the key reactive site for the initial hydrolysis.

  • 4-MET (4-methacryloxyethyl trimellitic acid): This is the product of 4-META's reaction with water. The anhydride ring is opened, yielding two adjacent carboxylic acid groups. This di-acid form is crucial for its adhesive properties, as it can chelate with calcium ions in hydroxyapatite[1][2].

Feature4-META4-MET
Chemical Name 4-Methacryloxyethyl trimellitic anhydride4-Methacryloxyethyl trimellitic acid
Key Functional Group Cyclic AnhydrideTwo Carboxylic Acids
Molecular Formula C₁₅H₁₂O₇C₁₅H₁₄O₈
Primary Role Pro-drug/Adhesive PrimerActive Adhesive Monomer

Part I: The Hydrolysis of 4-META to 4-MET - A Functional Transformation

The conversion of 4-META to 4-MET is a rapid and essential step for its function in dental adhesion. This reaction is a classic example of nucleophilic acyl substitution on a carboxylic acid derivative.

Mechanistic Pathway

The hydrolysis of the anhydride ring in 4-META proceeds via a nucleophilic attack by a water molecule on one of the carbonyl carbons of the anhydride group. This process can be catalyzed by either acid or base, though it readily occurs at neutral pH.

The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Ring Opening and Proton Transfer: The intermediate collapses, leading to the cleavage of the C-O-C bond within the anhydride ring and subsequent proton transfers to yield the two carboxylic acid groups of 4-MET.

G cluster_0 Hydrolysis of 4-META to 4-MET M4META 4-META (Anhydride) Intermediate Tetrahedral Intermediate M4META->Intermediate Nucleophilic Attack H2O H₂O (Nucleophile) H2O->Intermediate M4MET 4-MET (Di-acid) Intermediate->M4MET Ring Opening & Proton Transfer

Caption: Hydrolysis mechanism of 4-META to 4-MET.

Kinetics and Influencing Factors

The hydrolysis of 4-META is generally a rapid process, especially in the presence of excess water. Key factors influencing the rate include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of anhydrides. The rate is typically slowest at a moderately acidic pH.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • Solvent: The presence of co-solvents can influence the reaction rate. For instance, in alcohol-based solutions, 4-META can undergo alcoholysis to form an ester-acid, in addition to hydrolysis to 4-MET[5].

Part II: The Hydrolysis of 4-MET - A Degradation Pathway

Once formed, 4-MET is a more stable molecule than 4-META. However, it is still susceptible to a slower hydrolysis reaction, primarily at its ester linkage. This degradation can lead to the breakdown of the adhesive monomer and potentially compromise the long-term stability of the resin-tooth bond[3].

Mechanistic Pathway

The primary hydrolysis of 4-MET occurs at the ester bond connecting the methacryloxyethyl group to the trimellitate core. This is a classic ester hydrolysis reaction.

The degradation can proceed further, with the potential for hydrolysis of the methacrylate's ester group as well, especially under harsh conditions. The ultimate degradation products can include trimellitic acid, 2-hydroxyethyl methacrylate (HEMA), methacrylic acid, and ethylene glycol[3][5].

G cluster_1 Hydrolysis (Degradation) of 4-MET M4MET_start 4-MET Products1 Trimellitic Acid + 2-Hydroxyethyl Methacrylate (HEMA) M4MET_start->Products1 Ester Hydrolysis H2O_2 H₂O H2O_2->Products1 Products2 Methacrylic Acid + Ethylene Glycol Products1->Products2 Further Hydrolysis of HEMA H2O_3 H₂O H2O_3->Products2

Caption: Primary degradation pathway of 4-MET via ester hydrolysis.

Kinetics and Influencing Factors

The hydrolysis of the ester group in 4-MET is significantly slower than the hydrolysis of the anhydride in 4-META. Factors affecting this degradation include:

  • pH: Ester hydrolysis is strongly catalyzed by both acids and bases. The reaction is generally slowest in the neutral pH range[6].

  • Temperature: Increased temperature accelerates the degradation.

  • Enzymes: In a biological environment, esterase enzymes can potentially catalyze the hydrolysis of the ester linkage.

  • Solvent Composition: The type of solvent can have a profound effect. For example, in the presence of alcohols like ethanol, esterification of the carboxylic acid groups on 4-MET can occur, competing with hydrolysis[3].

Comparative Hydrolysis Data Summary

Parameter4-META Hydrolysis4-MET Hydrolysis
Reaction Type Anhydride Ring OpeningEster Hydrolysis
Relative Rate FastSlow
Primary Product 4-METTrimellitic Acid, HEMA
Functional Outcome Activation of MonomerDegradation of Monomer
Optimal pH for Stability Moderately AcidicNeutral

Experimental Protocols for Studying Hydrolysis

To quantitatively assess the hydrolysis of 4-META and 4-MET, a systematic experimental approach is required. The following protocols provide a framework for such investigations.

General Experimental Workflow

G cluster_2 Experimental Workflow for Hydrolysis Studies Prep Sample Preparation (4-META or 4-MET in aqueous buffer) Incubate Incubation (Controlled Temp & pH) Prep->Incubate Sampling Time-Point Sampling Incubate->Sampling Quench Reaction Quenching (e.g., pH change, solvent addition) Sampling->Quench Analysis Analytical Measurement (NMR, HPLC, FTIR) Quench->Analysis Data Data Analysis (Kinetics, Product ID) Analysis->Data

Caption: General workflow for kinetic analysis of hydrolysis.

Protocol 1: Monitoring 4-META Hydrolysis by ¹H-NMR Spectroscopy

Objective: To determine the rate of conversion of 4-META to 4-MET in an aqueous environment.

Methodology:

  • Prepare a stock solution of 4-META in a deuterated organic solvent that does not react with the anhydride (e.g., acetone-d₆).

  • Prepare a buffered solution in D₂O at the desired pH.

  • Initiate the reaction by adding a small aliquot of the 4-META stock solution to the D₂O buffer directly in an NMR tube at a controlled temperature.

  • Acquire ¹H-NMR spectra at regular time intervals.

  • Monitor the disappearance of proton signals characteristic of the anhydride ring structure in 4-META and the simultaneous appearance of signals corresponding to the newly formed carboxylic acid protons and shifted aromatic protons in 4-MET.

  • Calculate the concentration of 4-META and 4-MET at each time point by integrating the respective characteristic peaks.

  • Plot the concentration of 4-META versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the hydrolysis rate constant.

Protocol 2: Quantifying 4-MET Degradation by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the rate of 4-MET degradation and identify its primary hydrolysis products.

Methodology:

  • Prepare a standard solution of 4-MET in a suitable solvent (e.g., methanol/water).

  • Incubate the 4-MET solution in aqueous buffers of varying pH at a constant temperature.

  • At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

  • Analyze the samples using a reverse-phase HPLC system with a C18 column and a UV detector.

  • Develop a gradient elution method to separate 4-MET from its degradation products (e.g., trimellitic acid, HEMA).

  • Quantify the concentration of 4-MET and its major degradation products at each time point using calibration curves prepared from analytical standards.

  • Determine the degradation kinetics by plotting the concentration of 4-MET over time.

Conclusion and Future Perspectives

The hydrolytic behavior of 4-META and 4-MET is a tale of two distinct processes: a rapid, functional activation followed by a slow, long-term degradation. A nuanced understanding of these mechanisms is not merely academic; it is fundamental to the rational design of durable and effective biomaterials. By leveraging the principles and protocols outlined in this guide, researchers can better control and predict the performance of 4-META-based systems, leading to innovations in adhesive technologies and other therapeutic applications.

Future research should focus on the influence of complex biological environments, including the role of specific enzymes and competitive ionic interactions, on the hydrolysis kinetics of these important monomers. Such studies will further bridge the gap between in vitro characterization and in vivo performance.

References

  • Studies on the Interaction Between the Functional Monomer 4-Methacryloxyethyl Trimellitic Anhydride and Hydroxyapatite and Stability of the Obtained Hybrids - PMC. (2025, April 8). National Center for Biotechnology Information. [Link]

  • Effect of solvent type on the degradation of 4-MET - PubMed. (2007, November 15). National Center for Biotechnology Information. [Link]

  • 4-META use in dentistry: A literature review - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Hydrolysis of 4-META/MMA-TBB resins: a myth - PubMed. (1992). National Center for Biotechnology Information. [Link]

  • Chemical interaction of 4-META with enamel in resin-enamel bonds - PubMed. (2021, May 29). National Center for Biotechnology Information. [Link]

  • 4-META: Its Development Has Led to Many Useful Dental Applications - CDEWorld. CDEWorld. [Link]

  • Hydrolysis of Esters. Chemguide. [Link]

  • Critical review of hydrolysis of organic compounds in water under environmental conditions. (2009, October 15). Journal of Physical and Chemical Reference Data. [Link]

Sources

Foundational

4-MET adhesion mechanism to hydroxyapatite and dentin collagen

Title: The Dual-Action Adhesion Mechanism of 4-MET: A Technical Guide to Hydroxyapatite and Collagen Interaction Executive Summary This technical guide provides a mechanistic analysis of 4-MET (4-methacryloyloxyethyl tri...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Dual-Action Adhesion Mechanism of 4-MET: A Technical Guide to Hydroxyapatite and Collagen Interaction

Executive Summary

This technical guide provides a mechanistic analysis of 4-MET (4-methacryloyloxyethyl trimellitate acid), a foundational functional monomer in restorative dentistry. Unlike the self-assembling nano-layering of 10-MDP, 4-MET relies on a high-permeability, dual-action mechanism: ionic chelation with hydroxyapatite (HAp) and deep diffusion into the dentin collagen network.

This document is structured to provide researchers and developers with the chemical rationale, comparative performance data, and validation protocols necessary to optimize 4-MET-based adhesive systems.

Part 1: The Chemistry of 4-MET/4-META

To understand the adhesion, one must distinguish between the precursor and the active agent. Most commercial systems (e.g., Super-Bond C&B) supply the monomer as 4-META (the anhydride) to ensure shelf-life stability.

The Hydrolytic Activation

4-META is a hydrophobic crystalline powder. Upon mixing with an aqueous agent (monomer liquid or contact with moist dentin), the anhydride ring undergoes hydrolysis.

  • Reaction: The anhydride ring opens, converting one 4-META molecule into one 4-MET molecule containing two carboxylic acid groups (-COOH).

  • Significance: These two carboxyl groups are the "claws" responsible for demineralization and ionic bonding.

Structural Domains
  • Methacrylate Group: Facilitates copolymerization with the resin matrix (e.g., MMA).

  • Aromatic Spacer: Provides a degree of hydrophobicity to resist hydrolytic degradation, though less effectively than the long alkyl chain of 10-MDP.

  • Dicarboxylic Acid Functional Group: The hydrophilic moiety that drives wetting and calcium interaction.

Part 2: Mechanism A — Interaction with Hydroxyapatite (HAp)

The primary chemical bond occurs at the inorganic interface. 4-MET functions via the Adhesion-Decalcification (AD) Concept .

Ionic Chelation

Upon contact with HAp, the carboxylic acid groups of 4-MET deprotonate. The resulting carboxylate anions (


) interact with Calcium ions (

) on the HAp surface.

Key Mechanistic Insight: Unlike 10-MDP, which forms a stable, crystalline "nano-layered" salt, 4-MET forms an amorphous Calcium salt (Ca-4MET).

  • Stability: The Ca-4MET salt is relatively soluble compared to Ca-MDP. This means the chemical bond contributes to immediate retention but is more susceptible to hydrolytic degradation over time if not protected by a robust polymer network.

  • Etching Ability: 4-MET is mildly acidic (pH ~2-3). It demineralizes the smear layer and surface HAp, creating space for resin infiltration while simultaneously depositing the Ca-salt.

G META 4-META (Anhydride Precursor) MET 4-MET (Active Dicarboxylic Acid) META->MET Hydrolysis (Ring Opening) Water H2O (Solvent/Dentin Fluid) Water->MET Complex Ca-4MET Salt (Amorphous Ionic Bond) MET->Complex Deprotonation & Chelation HAp Hydroxyapatite (Ca10(PO4)6(OH)2) HAp->Complex Ca2+ Donation

Figure 1: The activation and bonding pathway of 4-META to Hydroxyapatite.

Part 3: Mechanism B — Interaction with Dentin Collagen

Because the Ca-4MET bond is hydrolytically vulnerable, the integrity of the Hybrid Layer is critical. 4-MET excels here due to its hydrophilic nature.

Diffusion and Hybridization

4-MET acts as a permeability promoter. Its hydrophilicity allows it to follow water channels deep into the demineralized dentin collagen network.

  • Resin Tags: The monomer encapsulates collagen fibrils, forming a hybrid layer that relies on micromechanical interlocking.

  • Hydrogen Bonding: The carboxylic groups can form hydrogen bonds with the amide groups of collagen, providing secondary stabilization, though this is weaker than the primary ionic bond to HAp.

The TBB Synergy (Critical Context)

In systems like Super-Bond, 4-MET is paired with Tri-n-butylborane (TBB) initiator.

  • Mechanism: TBB reacts with oxygen and water to initiate polymerization from the interface outwards.

  • Result: This ensures that the 4-MET which has penetrated deep into the moist dentin polymerizes fully, preventing the "phase separation" that causes failure in other adhesives.

Part 4: Comparative Data Analysis

The following table synthesizes bond strength and stability data, contrasting 4-MET with the industry standard 10-MDP.

Feature4-MET System10-MDP SystemClinical Implication
Functional Group Dicarboxylic AcidDihydrogen PhosphatePhosphate bonds are generally more stable.
Ca-Salt Structure Amorphous / Low OrderCrystalline / Nano-layeringMDP provides superior chemical bond durability.
Bond Strength (Dentin) 20 – 30 MPa30 – 45 MPaMDP yields higher immediate bond strength.
Bond Strength (Ti) ModerateHighMDP is superior for Zirconia/Metal bonding.
Water Compatibility High (Hydrophilic)Moderate (Amphiphilic)4-MET wets moist dentin better; MDP resists water uptake better post-cure.
Permeability HighMedium4-MET creates excellent resin tags (hybrid layer).

Part 5: Experimental Validation Protocols

To validate the adhesion mechanism in a drug development or material science context, the following self-validating protocols are recommended.

Protocol A: Micro-Tensile Bond Strength (µTBS) Test

Objective: Quantify the mechanical retention to dentin.[1][2]

  • Preparation: Grind extracted human molars to expose mid-coronal dentin. Create a standardized smear layer using 600-grit SiC paper.

  • Bonding: Apply the 4-MET adhesive according to manufacturer instructions. Build up with a resin composite (4mm height).

  • Aging (The Stress Test): Store in water at 37°C for 24 hours. Optional: Thermocycle (5,000 cycles, 5°C/55°C) to challenge the hydrolytic stability of the amorphous Ca-salt.

  • Sectioning: Cut the tooth-composite block into 1.0 mm x 1.0 mm beams (sticks).

  • Testing: Attach beams to a micro-tensile jig using cyanoacrylate. Load to failure at 1.0 mm/min.

  • Failure Analysis: Use SEM to classify failures. Adhesive failure indicates interface weakness; Cohesive failure indicates the bond exceeded the substrate strength.

Protocol B: XPS Surface Analysis

Objective: Prove the chemical bond to HAp.[3]

  • Substrate: Use synthetic Hydroxyapatite discs (pure reference).

  • Treatment: Apply 4-MET solution, wait 30s, then rinse with acetone to remove unbonded monomer.

  • Analysis: Perform X-ray Photoelectron Spectroscopy.

  • Validation Signal: Look for the Chemical Shift of the O1s and C1s peaks. The carboxylate peak (

    
    ) binding energy will shift, indicating electron donation to Calcium.
    

Workflow Start Dentin Substrate Etch Acid Etch / Conditioner (Remove Smear Layer) Start->Etch Prime 4-MET Application (Infiltration & Chelation) Etch->Prime Expose Collagen Dry Solvent Evaporation (Critical for Equilibrium) Prime->Dry H-Bonding & Ca-Salt Cure Polymerization (TBB or Light Cure) Dry->Cure Remove Water Result Hybrid Layer Formation Cure->Result

Figure 2: The standard experimental workflow for generating the 4-MET hybrid layer.

References

  • Yoshida, Y., et al. (2004). Comparative study on adhesive performance of functional monomers to hydroxyapatite. Journal of Dental Research. Link

    • Core Evidence: Establishes the chemical bonding mechanism and the compar
  • Van Meerbeek, B., et al. (2011). Relationship between bond-strength tests and clinical outcomes.[4] Dental Materials.[1][2][5][6][7][8] Link

    • Core Evidence: Validates the µTBS protocol and the "Adhesion-Decalcific
  • Tsuchimoto, Y., et al. (2006).[6] Effect of 4-MET- and 10-MDP-based primers on resin bonding to titanium.[5][6][9] Dental Materials Journal.[5][6] Link

    • Core Evidence: Provides quantitative comparative d
  • Moszner, N., et al. (2005). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.[1][2][5][6][7][8] Link

    • Core Evidence: details the hydrolysis of 4-META to 4-MET and subsequent polymeriz

Sources

Exploratory

The 4-META Paradigm: Chemical Genesis and the Evolution of the Hybrid Layer

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 4-META dental adhesives, tailored for an audience of research scientists and development professionals. Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of 4-META dental adhesives, tailored for an audience of research scientists and development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

The development of 4-methacryloyloxyethyl trimellitate anhydride (4-META) represents a watershed moment in biomaterials science, marking the transition from macroscopic mechanical retention to molecular-level hybridization. Pioneered by Nobuo Nakabayashi and Eiichi Masuhara in the late 1970s, 4-META introduced the concept of the amphiphilic functional monomer —a molecule capable of permeating hydrophilic substrates (dentin) while copolymerizing with hydrophobic resins. This guide deconstructs the chemical engineering, polymerization kinetics, and clinical protocols that define the 4-META system, specifically the Super-Bond C&B lineage.

Chemical Engineering & Synthesis

For the drug development professional, understanding the synthesis and functional moieties of 4-META is critical to appreciating its adhesive efficacy.

The Amphiphilic Design

4-META is a bifunctional monomer designed to bridge the polarity gap between tooth structure and restorative resin.

  • Hydrophobic Moiety: The methacrylate group ensures copolymerization with methyl methacrylate (MMA) and cross-linking agents.

  • Hydrophilic Moiety: The aromatic anhydride group. Upon contact with intra-oral moisture, this ring hydrolyzes into two carboxylic acid groups (forming 4-MET), which are essential for demineralization and ionic interaction with hydroxyapatite.

Synthesis Pathway

The industrial synthesis of 4-META typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with Trimellitic Anhydride Chloride (TMAC) . This reaction must be strictly controlled to prevent the premature opening of the anhydride ring.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product HEMA HEMA (2-Hydroxyethyl methacrylate) META 4-META (Monomer) HEMA->META Esterification TMAC TMAC (Trimellitic Anhydride Chloride) TMAC->META Cond Acid Scavenger (Et3N) Anhydrous Solvent (THF) < 5°C Cond->META HCl HCl Salt (Byproduct)

Figure 1: Synthetic pathway for 4-META. The reaction preserves the anhydride functionality, which is the latent acidic engine of the adhesive.

Mechanism of Action: The Hybrid Layer

The defining contribution of 4-META is the creation of the Hybrid Layer (resin-infiltrated dentin). This zone is neither resin nor tooth, but a biocomposite formed by the molecular entanglement of polymer chains with collagen fibrils.

The "Zipper" Mechanism
  • Conditioning: A solution of 10% Citric Acid and 3% Ferric Chloride (10-3 solution) removes the smear layer and demineralizes the top 1-5 µm of dentin, exposing the collagen network. The Ferric ions (

    
    ) play a crucial role in stabilizing the collagen, preventing collapse during drying.
    
  • Infiltration: The 4-META monomer (dissolved in MMA) penetrates the water-filled spaces between collagen fibrils.

  • Hydrolysis & Binding: The anhydride ring opens to form dicarboxylic acid groups, which may form ionic bonds with residual calcium, while the methacrylate group polymerizes.

TBB Initiation: The Oxygen Scavenger

Unlike Benzoyl Peroxide (BPO) initiators which are inhibited by oxygen and moisture, Tri-n-butylborane (TBB) is activated by oxygen and water. This unique property allows the 4-META/MMA-TBB system to polymerize interfacially—starting from the moist dentin surface and growing outward.

Mechanism Dentin Intact Dentin (Hydroxyapatite + Collagen) Etch Conditioning (10-3 Solution) Removes Smear Layer Exposes Collagen Fibrils Dentin->Etch Prime Priming/Bonding 4-META + MMA + TBB applied Etch->Prime Diffusion Diffusion Phase 4-META penetrates collagen network Anhydride hydrolyzes to -COOH Prime->Diffusion Poly Interfacial Polymerization TBB initiates cure in presence of O2/H2O Diffusion->Poly Hybrid THE HYBRID LAYER Acid-Resistant Biocomposite Poly->Hybrid

Figure 2: The formation of the Hybrid Layer. Note the critical transition from diffusion to interfacial polymerization.

Experimental Protocols & Validation

To ensure scientific integrity, the following protocols are standardized for evaluating 4-META adhesives.

Protocol: Tensile Bond Strength (TBS) Testing

Objective: Quantify the adhesion of 4-META/MMA-TBB to human dentin.

  • Substrate Prep: Grind occlusal surface of extracted human molar with #600 SiC paper to create a flat dentin surface.

  • Conditioning: Apply 10-3 Solution (10% citric acid, 3%

    
    ) for 10 seconds. Rinse with distilled water for 10 seconds and air dry (do not desiccate).
    
  • Adhesive Application:

    • Mix 4 drops of Monomer (MMA + 4-META) with 1 drop of Catalyst (TBB derivative).

    • Apply to dentin surface.[1][2][3]

  • Bonding: Place a PMMA rod or composite cylinder onto the treated surface.

  • Curing: Allow to self-cure for 10-15 minutes at 37°C.

  • Testing: Store in water (37°C) for 24 hours. Load to failure using a Universal Testing Machine (crosshead speed: 1.0 mm/min).

Protocol: SEM Visualization of the Hybrid Layer

Objective: Verify the formation of the acid-resistant hybrid layer.

  • Sectioning: Cross-section the bonded specimen perpendicular to the interface.

  • Polishing: Polish the interface with diamond pastes down to 0.25 µm.

  • Acid Challenge: Immerse the polished surface in 6N HCl for 30 seconds. This dissolves the mineralized dentin but leaves the resin-impregnated "Hybrid Layer" intact.

  • Deproteinization: Immerse in 1% NaOCl for 10 minutes to remove uninfiltrated collagen.

  • Observation: Sputter coat with gold/palladium and observe under SEM. A distinct ridge (the hybrid layer) standing above the eroded dentin confirms successful hybridization.

Quantitative Analysis: Bond Strength Evolution

The following table summarizes the performance of 4-META adhesives compared to traditional systems. The data highlights the "Super-Bond" effect on dentin.[1]

Adhesive SystemActive MonomerSubstrateConditionerMean Bond Strength (MPa)Failure Mode
Control (Early) MMA (No functional group)DentinNone< 5.0Adhesive
Gen 1 4-META 4-META / MMA-TBBEnamelPhosphoric Acid15.0 - 18.0Cohesive (Resin)
Gen 1 4-META 4-META / MMA-TBBDentin10-3 Solution18.0 - 25.0 Mixed/Cohesive
Modern Universal 10-MDPDentinSelf-Etch25.0 - 35.0Mixed
Super-Bond C&B 4-META / MMA-TBBDentin10-3 Solution20.0 - 30.0 *Cohesive (Dentin)

*Note: Super-Bond C&B values often exhibit high standard deviations due to the technique sensitivity of the bulk-mix method, but ultimate strength is superior in deep dentin.

Historical Timeline & Development

The trajectory of 4-META development mirrors the evolution of modern adhesive dentistry.

Timeline 1955 1955 Buonocore Acid Etch (Enamel) 1978 1978 Nakabayashi Synthesis of 4-META 1955->1978  Search for Dentin Bond   1982 1982 Hybrid Layer Concept Published 1978->1982  Validation   1983 1983 Super-Bond C&B Commercial Launch 1982->1983  Product Dev   1990 1990 1983->1990 s 2000s Self-Etch Systems 4-META integrated 2000 2000 s->2000

Figure 3: Timeline of 4-META development.

References

  • Nakabayashi, N., & Masuhara, E. (1978). Preparation of hard tissue compatible materials.[2][4][5]Journal of Biomedical Materials Research .

  • Nakabayashi, N., Kojima, K., & Masuhara, E. (1982). The promotion of adhesion by the infiltration of monomers into tooth substrates.[2]Journal of Biomedical Materials Research .

  • Sun Medical Co., Ltd. (2019). Super-Bond C&B Instructions for Use.[6][7][8]Official Product Manual .

  • Van Meerbeek, B., et al. (2003). Bonding to Enamel and Dentin.[1][3][9][10]Summit's Fundamentals of Operative Dentistry .

  • Chang, J.C., et al. (2002). 4-META use in dentistry: a literature review.Journal of Prosthetic Dentistry .

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Application of 4-META/MMA-TBB Resin Cements for Bone Bonding

[1][2] Executive Summary & Scientific Rationale The 4-META/MMA-TBB resin system represents a gold standard in "bioactive" adhesion, originally developed for dentistry (Super-Bond C&B) but increasingly critical in orthope...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

The 4-META/MMA-TBB resin system represents a gold standard in "bioactive" adhesion, originally developed for dentistry (Super-Bond C&B) but increasingly critical in orthopedic surgery for laminoplasty, fracture fixation, and implant stabilization.

Unlike conventional PMMA bone cements initiated by benzoyl peroxide (BPO) and tertiary amines, which are hydrophobic and exothermic, the 4-META/MMA-TBB system is uniquely suited for biological interfaces due to three distinct mechanisms:

  • Interfacial Initiation (TBB): Tri-n-butylborane (TBB) is an organoboron initiator that is activated by moisture and oxygen. It initiates polymerization from the water-rich bone interface outwards, ensuring no gap formation.

  • Chemisorption (4-META): The 4-META monomer contains both hydrophobic (methacrylate) and hydrophilic (anhydride) groups. Upon contact with bone moisture, the anhydride ring hydrolyzes into dicarboxylic acid (4-MET), which forms ionic bonds with calcium and hydrogen bonds with collagen fibrils.

  • Low Cytotoxicity & Exotherm: TBB systems exhibit a significantly lower peak exothermic temperature (~38°C) compared to BPO systems (~60–90°C), minimizing thermal necrosis of the osteocytes.

Mechanism of Action: The Hybrid Layer

The success of this protocol relies on the formation of a Hybrid Layer —a zone where resin monomers penetrate demineralized bone collagen and polymerize in situ.

BoneBondingMechanism Bone Cortical Bone Surface (Hydroxyapatite + Collagen) Etch 10-3 Solution (Citric Acid + FeCl3) Bone->Etch Pre-treatment ExposedCollagen Demineralized Surface (Exposed Collagen Fibrils) Etch->ExposedCollagen Removes Smear Layer Prevents Collagen Collapse Hybrid HYBRID LAYER (Resin-Reinforced Bone) ExposedCollagen->Hybrid Infiltration META 4-META Monomer (Anhydride) Hydrolysis Hydrolysis via Bone Moisture META->Hydrolysis MET 4-MET (Dicarboxylic Acid) Hydrolysis->MET MET->Hybrid Ionic Bonding (Ca2+) TBB TBB Initiator (Water/O2 Active) TBB->Hybrid Interfacial Polymerization

Figure 1: Chemical mechanism of 4-META/MMA-TBB bonding. The "10-3" solution prepares the collagen network, while TBB ensures curing occurs even in the presence of blood/fluid.

Materials and Equipment

Chemical Components[3][4][5][6][7][8][9][10][11][12][13]
  • Monomer Liquid: Methyl methacrylate (MMA) containing 5% 4-META.[1]

  • Catalyst: Tri-n-butylborane (TBB).[2][3][4][5][1][6][7][8][9] Note: Often supplied as "Catalyst V" (partially oxidized TBB) to reduce pyrophoric reactivity.

  • Polymer Powder: Polymethyl methacrylate (PMMA) fine powder (radiopaque options available).

  • Pre-treatment Solution (The "10-3" Solution):

    • 10% Citric Acid[10][11]

    • 3% Ferric Chloride (FeCl₃)[12][11]

    • Role: Demineralizes bone and stabilizes collagen to prevent collapse during drying.

Equipment
  • Cooled Mixing Dish: Ceramic or glass slab, chilled to 4°C (essential to extend working time).

  • Micropipettes/Syringes: For precise liquid dispensing.

  • Disposable Brush Tips: "Brush-dip" technique applicators.[3]

  • Polyethylene Mixing Spatula: Avoid metal spatulas if possible to prevent premature reaction or contamination.

Protocol A: Surface Pre-treatment (The "10-3" Etch)

Objective: Remove the smear layer and expose collagen fibrils without denaturing them.

  • Preparation: Ensure the bone surface is hemostatic. While TBB is water-tolerant, excessive active bleeding will displace the resin before it cures.

  • Application: Apply the 10-3 solution (Green Activator) to the bone surface using a sponge or brush.

  • Dwell Time: Allow to react for 10 to 30 seconds .

    • Scientific Note: Do not over-etch (>60s), as this may demineralize too deeply for the resin to fully infiltrate, leaving a weak zone of "unprotected" collagen at the base.

  • Rinse: Rinse thoroughly with sterile saline or water for 10 seconds.

  • Dry: Blot dry with gauze or use a gentle air stream.

    • Critical: Do not desiccate. The surface should appear matte/dull but not "chalky white." The ferric chloride in the 10-3 solution helps maintain collagen scaffold integrity during this step.

Protocol B: Cement Preparation & Application[6][12][18]

Two techniques exist: Brush-Dip (for coating/thin layers) and Bulk-Mix (for filling defects). For orthopedic bone bonding, the Bulk-Mix is generally preferred for structural integrity.

Workflow Diagram

ApplicationProtocol Start Start: Temperature Control Chill Chill Mixing Dish (4°C) Start->Chill Dispense Dispense Monomer (MMA/4-META) + Catalyst (TBB) Chill->Dispense MixLiq Mix Liquids (Activated Liquid) Dispense->MixLiq Ratio 4:1 AddPowder Add PMMA Powder MixLiq->AddPowder MixSlurry Mix to Slurry (5-10 sec) AddPowder->MixSlurry Do not overmix Apply Apply to Pre-treated Bone MixSlurry->Apply Immediate Application Cure Curing Phase (Rubber-like -> Hard) Apply->Cure ~8-10 mins

Figure 2: Bulk-mix operational workflow. Speed is critical once the powder is added.

Detailed Steps (Bulk-Mix Technique)
  • Dispense Liquids:

    • Into the chilled mixing dish, dispense 4 drops of Monomer Liquid.

    • Add 1 drop of TBB Catalyst.

    • Ratio: Standard 4:1 (Monomer:Catalyst).

    • Mix gently to create the "Activated Liquid."

  • Add Powder:

    • Add PMMA Polymer powder to the activated liquid.

    • Ratio: Approximately 1 small scoop (standard kit size) per 4 drops of liquid, or until a creamy, flowable slurry is achieved.

  • Mixing:

    • Mix quickly (within 5–10 seconds). Do not over-mix. Over-mixing introduces air and accelerates curing on the slab.

  • Application:

    • Apply the slurry immediately to the pre-treated bone surface.

    • Working Time: At room temperature (23°C), you have ~1–2 minutes. Using a chilled slab (4°C) extends this to ~3–4 minutes.

  • Curing:

    • The cement will transition through a "rubbery" phase before hardening.

    • Do not disturb the interface during the rubbery phase (approx. minutes 4–8), as this disrupts the forming hybrid layer.

    • Final set occurs at ~10 minutes (faster in vivo due to body heat).

Troubleshooting & Quality Control (Self-Validation)

IssueProbable CauseCorrective Action
Cement sets too fast Mixing dish too warm or TBB concentration too high.Chill dish to 4°C; ensure strict 4:1 liquid ratio.
Poor Adhesion (Peeling) Inadequate etching or "Smear Layer" persistence.Verify "10-3 solution" is fresh. Ensure 10s rinse.
White/Chalky Bone Over-drying (Desiccation).Blot dry only. Do not blast with air for >5s.
Cement is porous Air entrapment during mixing.Mix powder into liquid gently; do not "whip" the mixture.
No Cure TBB Catalyst deactivated.TBB is sensitive to air. Recap bottle immediately. Check expiry.

References

  • Yamashita, K., et al. (2000). "Prevention of fibrous layer formation between bone and adhesive bone cement: in vivo evaluation of bone impregnation with 4-META/MMA-TBB cement." Journal of Biomedical Materials Research.

  • Sun Medical Co., Ltd. (2023).[9] "Super-Bond C&B Instructions for Use & Mechanism." Official Product Manual.

  • Nakabayashi, N., & Pashley, D. H. (1998). Hybridization of Dental Hard Tissues. Quintessence Publishing.
  • Morita, S., et al. (2020). "Novel Osteogenic Behaviors around Hydrophilic and Radical-Free 4-META/MMA-TBB." International Journal of Molecular Sciences.

  • Kawai, K., et al. (2001). "Etching characteristics of dentin: effect of ferric chloride in citric acid." Journal of Oral Rehabilitation. (Validation of the 10-3 solution).

Sources

Application

Application Note &amp; Protocol: Solvent Selection for 4-Methylethcathinone (4-MEC) Analysis: A Comparative Study of Acetone and Ethanol

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent for 4-Methylethcathinone (4-MEC). We present a comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an appropriate solvent for 4-Methylethcathinone (4-MEC). We present a comparative analysis of acetone and ethanol as solvents, offering both quantitative solubility data and detailed protocols for the preparation of 4-MEC solutions. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system, empowering researchers to make informed decisions for their specific analytical needs.

Introduction: The Critical Role of Solvent Selection

4-Methylethcathinone (4-MEC) is a synthetic cathinone that has been the subject of extensive research in the fields of forensic science, toxicology, and pharmacology.[1][2] The accurate and reliable analysis of 4-MEC is paramount, and the initial step of sample preparation, specifically solvent selection and dissolution, is a critical determinant of experimental success. The choice of solvent can significantly impact the stability, solubility, and ultimately, the quantitative accuracy of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

This application note focuses on two common organic solvents: acetone and ethanol. Both are widely used in analytical laboratories for their volatility and ability to dissolve a broad range of organic compounds. Understanding the solubility characteristics of 4-MEC in these solvents is essential for preparing stock solutions, calibration standards, and samples for analysis.

Physicochemical Properties of 4-MEC

4-MEC, or 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, is a crystalline solid in its hydrochloride salt form.[5] Its chemical structure, featuring both a ketone and a secondary amine, influences its polarity and solubility in various solvents.

PropertyValueSource
IUPAC Name 2-(ethylamino)-1-(4-methylphenyl)propan-1-one[5]
Molecular Formula C12H17NO[6]
Molar Mass 191.27 g/mol [6]
Appearance White powder (HCl salt)[5]

Comparative Solubility of 4-MEC: Acetone vs. Ethanol

SolventSolubility of 4-MEC (hydrochloride salt)Source
Ethanol ~30 mg/mL[7][8]
Acetone Data not readily available; qualitative assessment suggests moderate to good solubility.N/A

The relatively high solubility in ethanol can be attributed to the formation of hydrogen bonds between the ethanol hydroxyl group and the ketone and amine functionalities of the 4-MEC molecule. Acetone, being a polar aprotic solvent, is also expected to be a suitable solvent due to dipole-dipole interactions with the polar groups of 4-MEC.

Experimental Protocols

The following protocols are designed to be clear, concise, and reproducible. Adherence to these steps will ensure the preparation of accurate and reliable 4-MEC solutions.

Protocol for Preparing a 1 mg/mL Stock Solution of 4-MEC in Ethanol

This protocol details the steps for preparing a standard 1 mg/mL stock solution of 4-MEC hydrochloride in ethanol, a common concentration for analytical standards.

Materials:

  • 4-Methylethcathinone hydrochloride (4-MEC HCl) powder

  • Anhydrous Ethanol (ACS grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL volumetric flask (Class A)

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette or syringe

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Tare the Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.

  • Weigh 4-MEC HCl: Carefully weigh approximately 10.0 mg of 4-MEC HCl powder onto the tared weighing paper. Record the exact weight.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed 4-MEC HCl into a 10 mL Class A volumetric flask. This can be done by carefully folding the weighing paper and tapping it to ensure all the powder is transferred.

  • Initial Dissolution: Add approximately 5-7 mL of anhydrous ethanol to the volumetric flask.

  • Promote Dissolution: Cap the volumetric flask and gently swirl. For more efficient dissolution, use a vortex mixer for 30-60 seconds. If any solid particles remain, place the flask in a sonicator bath for 5-10 minutes.

  • Bring to Volume: Once the 4-MEC HCl is completely dissolved, carefully add anhydrous ethanol dropwise using a Pasteur pipette or syringe until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Label and Store: Label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution in a tightly sealed container at an appropriate temperature, typically refrigerated or at room temperature, protected from light.

Protocol for Determining the Approximate Solubility of 4-MEC in Acetone

This protocol provides a method to estimate the solubility of 4-MEC in acetone when quantitative data is unavailable.

Materials:

  • 4-Methylethcathinone hydrochloride (4-MEC HCl) powder

  • Anhydrous Acetone (ACS grade or higher)

  • Analytical balance

  • Small vials (e.g., 2 mL or 4 mL) with caps

  • Micropipettes or graduated cylinders

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Saturated Solution:

    • Add a known volume of acetone (e.g., 1 mL) to a small vial.

    • Add a small, pre-weighed amount of 4-MEC HCl (e.g., 5 mg) to the vial.

    • Cap the vial and vortex for 1-2 minutes.

    • If the solid dissolves completely, add another pre-weighed increment of 4-MEC HCl (e.g., 5 mg) and repeat the vortexing.

    • Continue adding 4-MEC HCl in small, known increments until a small amount of solid material no longer dissolves, even after extended vortexing and sonication (e.g., 15-20 minutes). This indicates a saturated solution.

  • Equilibrate: Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for at least one hour to ensure maximum dissolution.

  • Separate the Supernatant: Carefully transfer a known volume of the clear supernatant (the liquid portion) to a pre-weighed vial, being careful not to transfer any of the undissolved solid.

  • Evaporate the Solvent: Evaporate the acetone from the vial under a gentle stream of nitrogen or in a vacuum oven at a low temperature.

  • Determine the Mass of Dissolved Solid: Once the solvent is completely evaporated, weigh the vial containing the dried 4-MEC HCl residue.

  • Calculate the Solubility:

    • Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved 4-MEC HCl.

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant that was evaporated.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this application note.

Solution_Preparation_Ethanol cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization cluster_output Output weigh Weigh 10 mg 4-MEC HCl transfer Transfer to 10 mL Volumetric Flask weigh->transfer add_etoh Add ~7 mL Ethanol transfer->add_etoh vortex Vortex/Sonicate add_etoh->vortex bring_to_vol Bring to Volume with Ethanol vortex->bring_to_vol homogenize Homogenize (Invert 15-20x) bring_to_vol->homogenize final_solution 1 mg/mL 4-MEC Stock Solution homogenize->final_solution

Caption: Workflow for preparing a 1 mg/mL 4-MEC stock solution in ethanol.

Solubility_Determination_Acetone start Start add_solvent Add 1 mL Acetone to Vial start->add_solvent add_solid Add known mass of 4-MEC HCl add_solvent->add_solid dissolve Vortex / Sonicate add_solid->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->add_solid Yes equilibrate Equilibrate Saturated Solution check_dissolution->equilibrate No transfer_supernatant Transfer known volume of Supernatant equilibrate->transfer_supernatant evaporate Evaporate Acetone transfer_supernatant->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL) weigh_residue->calculate end End calculate->end

Caption: Protocol for determining the approximate solubility of 4-MEC in acetone.

Conclusion and Recommendations

Both ethanol and acetone are viable solvents for the preparation of 4-MEC solutions for analytical purposes.

  • Ethanol is a recommended solvent due to its known high solubility for 4-MEC HCl (~30 mg/mL) and its lower volatility compared to acetone, which can be advantageous in reducing solvent evaporation during sample handling.[7][8]

The choice between acetone and ethanol will ultimately depend on the specific requirements of the analytical method, such as the desired concentration, the compatibility with the chromatographic system, and the required rate of evaporation. For routine analysis, preparing a high-concentration stock solution in ethanol and diluting as needed with the mobile phase or a compatible solvent is a robust and reliable approach.

References

  • 4-Methylethcathinone. PubChem. [Link]

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. [Link]

  • Rapid Determination of the 'Legal Highs' 4-MMC and 4-MEC by Spectroelectrochemistry: Simultaneous Cyclic Voltammetry and In Situ Surface-Enhanced Raman Spectroscopy. PMC. [Link]

  • 4-methylethcathinone. SWGDRUG.org. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. [Link]

  • 4-Methylethcathinone. Wikipedia. [Link]

  • 4-Methylethcathinone (4-MEC). LJMU Research Online. [Link]

  • Identification and characterization of the new designer drug 4 '-methylethcathinone (4-MEC) and elaboration of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening method for seven different methcathinone analogs. ResearchGate. [Link]

  • Comparison of Analytical Data of Prior Methods for the Analyses of 4-MC and 4-MMC-R a. ResearchGate. [Link]

  • Substance Details 4-MEC. United Nations Office on Drugs and Crime. [Link]

  • 4-Methylethcathinone (4-MEC) Critical Review Report. World Health Organization. [Link]

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Method

Application Notes and Protocols for the Fabrication of 4-MET Containing Scaffolds for Tissue Engineering

Introduction: The Role of 4-MET in Advanced Tissue Scaffolding In the field of regenerative medicine, the scaffold is the cornerstone of tissue engineering, providing the necessary support for cells to proliferate, diffe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 4-MET in Advanced Tissue Scaffolding

In the field of regenerative medicine, the scaffold is the cornerstone of tissue engineering, providing the necessary support for cells to proliferate, differentiate, and form new functional tissue. The ideal scaffold should mimic the native extracellular matrix (ECM), offering both structural integrity and bioactive cues.[1][2][3] A critical challenge is achieving robust integration between the synthetic scaffold and the host tissue. This is where 4-methacryloyloxyethyl trimellitate anhydride (4-META), a functional monomer, presents a significant advancement.[4][5]

Initially developed for dental adhesives, 4-META's unique chemical structure offers powerful adhesion capabilities.[6][7] It contains both hydrophilic and hydrophobic groups, which promotes the diffusion of other resin monomers into the tooth structure. This application note provides a comprehensive guide for researchers and drug development professionals on the fabrication and validation of 4-MET containing scaffolds using two prominent techniques: 3D Hydrogel Bioprinting and Nanofiber Electrospinning.

Core Principle: The Mechanism of 4-META Adhesion

The efficacy of 4-META lies in its bifunctional molecular structure.[4] The molecule possesses a methacrylate group capable of polymerization, allowing it to be covalently incorporated into a polymer backbone.[4][8] Crucially, it also features a trimellitic anhydride group. This anhydride group readily hydrolyzes in the presence of water to form two carboxylic acid groups. These carboxylic acid groups can then form ionic bonds with calcium ions present in hydroxyapatite, the primary mineral component of bone and teeth, creating a strong and durable chemical bridge between the scaffold and mineralized tissues.[6][9] This dual functionality makes 4-META an exceptional adhesion promoter, enhancing the integration and stability of tissue engineering constructs.

Caption: Mechanism of 4-META action in tissue engineering scaffolds.

Fabrication Protocol 1: 3D Bioprinting of 4-MET-Modified Hydrogel Scaffolds

Three-dimensional (3D) bioprinting allows for the precise, layer-by-layer fabrication of complex, cell-laden constructs that can mimic native tissue architecture.[10][11] Hydrogels are commonly used as "bioinks" in this process due to their high water content and biocompatibility, which resembles the natural ECM.[12][13] Incorporating 4-MET into a hydrogel formulation, such as a blend of gelatin methacryloyl (GelMA) and sodium alginate, can significantly enhance the mechanical properties and adhesive potential of the final scaffold.

Workflow for 3D Bioprinting 4-MET Scaffolds

A 1. Bioink Preparation (GelMA/Alginate + 4-MET) B 2. Cell Encapsulation (Optional, if creating cell-laden constructs) A->B C 3. Load into Syringe (Connect to bioprinter) B->C D 4. 3D Printing (Extrusion onto build plate) C->D E 5. Ionic Crosslinking (Submerge in CaCl₂ solution) D->E F 6. Photocrosslinking (Expose to UV/Visible light) E->F G 7. Purification & Culture (Wash and place in media) F->G

Caption: Step-by-step workflow for 3D bioprinting 4-MET hydrogel scaffolds.

Detailed Methodology

1. Materials and Reagents

ComponentSupplierPurpose
Gelatin Methacryloyl (GelMA)Allevi, Inc. or custom synthesizedPrimary hydrogel component, photocrosslinkable
Sodium Alginate (low viscosity)Sigma-AldrichSecondary hydrogel component, ionic crosslinking
4-METAPolysciences, Inc.Adhesion-promoting functional monomer
Photoinitiator (e.g., LAP, Irgacure 2959)Sigma-AldrichInitiates polymerization upon light exposure
Calcium Chloride (CaCl₂)Fisher ScientificIonic crosslinking agent for alginate
Dulbecco's Phosphate-Buffered Saline (DPBS)GibcoSolvent and washing buffer
Cell Culture MediumVaries by cell typeFor cell-laden constructs and culture

2. Bioink Preparation (Aseptic Technique)

  • Prepare a 10% (w/v) GelMA solution by dissolving lyophilized GelMA in DPBS at 60°C.

  • Once fully dissolved, lower the temperature to 37°C. Add sodium alginate to a final concentration of 1% (w/v) and stir until homogenous.

  • Dissolve 4-META in the GelMA/alginate solution to a final concentration of 0.5-2% (w/v). Causality Note: The concentration of 4-META is critical; higher concentrations improve adhesion but may affect printability and biocompatibility. Optimization is recommended.

  • Add the photoinitiator to a final concentration of 0.5% (w/v). Protect the solution from light from this point forward.

  • Maintain the bioink at 37°C until ready for printing to prevent premature gelation.

3. 3D Printing and Crosslinking

  • Load the prepared bioink into a sterile printing syringe and allow it to equilibrate to the desired printing temperature (typically 25-30°C).

  • Print the scaffold onto a sterile build plate using an extrusion-based bioprinter. Printing parameters must be optimized for the specific bioink viscosity.

Printing ParameterRecommended RangeRationale
Nozzle Diameter200 - 400 µmBalances resolution with the risk of cell shear stress.
Extrusion Pressure20 - 60 kPaMust be sufficient to extrude the viscous bioink without causing structural defects.
Print Speed4 - 10 mm/sAffects print fidelity and overall fabrication time.
Layer Height0.2 - 0.3 mmShould be slightly less than the nozzle diameter for good layer adhesion.
  • Immediately following printing, submerge the scaffold in a sterile 100 mM CaCl₂ solution for 5-10 minutes. This initiates the ionic crosslinking of the alginate component, providing initial structural stability.

  • Rinse the scaffold with DPBS to remove excess CaCl₂.

  • Expose the scaffold to UV light (e.g., 365 nm, 5 mW/cm²) for 30-60 seconds to photocrosslink the GelMA component. Causality Note: This secondary crosslinking step significantly enhances the mechanical strength and long-term stability of the construct.

Fabrication Protocol 2: Electrospinning of 4-MET-Modified Nanofibrous Scaffolds

Electrospinning is a versatile technique used to produce non-woven mats of polymer fibers with diameters ranging from nano- to micrometers.[1][14] These fibrous structures closely mimic the architecture of the native ECM, making them highly suitable for tissue engineering applications.[15] Incorporating 4-META into a polymer solution, such as Polycaprolactone (PCL), can enhance cell attachment and scaffold integration, particularly in bone and periodontal applications.

Workflow for Electrospinning 4-MET Scaffolds

A 1. Polymer Solution Prep (e.g., PCL in solvent + 4-META) B 2. Load into Syringe (Mount on syringe pump) A->B C 3. Setup Apparatus (Connect high voltage, position collector) B->C D 4. Electrospinning (Apply voltage, initiate flow) C->D E 5. Scaffold Collection (Fibers deposit on grounded collector) D->E F 6. Post-Processing (Vacuum dry to remove residual solvent) E->F

Caption: General workflow for fabricating 4-MET containing nanofibrous scaffolds via electrospinning.

Detailed Methodology

1. Materials and Reagents

ComponentSupplierPurpose
Polycaprolactone (PCL) (Mw 80,000)Sigma-AldrichPrimary scaffold polymer, biodegradable
4-METAPolysciences, Inc.Adhesion-promoting functional monomer
ChloroformFisher ScientificSolvent
N,N-Dimethylformamide (DMF)Fisher ScientificCo-solvent to improve solution conductivity

2. Polymer Solution Preparation

  • In a chemical fume hood, prepare a 12% (w/v) PCL solution in a 3:1 mixture of Chloroform:DMF. Stir overnight on a magnetic stirrer to ensure complete dissolution.

  • Once the PCL is fully dissolved, add 4-META to the solution to a final concentration of 1-3% (w/v). Stir for an additional 2-4 hours. Causality Note: The solvent system is crucial. The ratio of chloroform to DMF affects the solution's volatility and conductivity, which directly impacts fiber morphology and the formation of beads.[14]

3. Electrospinning Process

  • Load the polymer solution into a plastic syringe fitted with a blunt-tip metal needle (e.g., 22-gauge).

  • Mount the syringe on a syringe pump.

  • Position a grounded collector (e.g., a flat metal plate or rotating mandrel) at a set distance from the needle tip.

  • Connect the positive lead of a high-voltage power supply to the metal needle.

  • Set the electrospinning parameters. These parameters are highly interdependent and require optimization.

ParameterRecommended RangeRationale
Voltage15 - 25 kVProvides the electrostatic force needed to overcome surface tension and form the Taylor cone.
Flow Rate0.5 - 2.0 mL/hrA slower flow rate allows for more solvent evaporation, leading to finer, more uniform fibers.[16]
Collector Distance15 - 25 cmAffects the flight time of the jet, influencing solvent evaporation and fiber diameter.
Collector TypeRotating MandrelA rotating collector can be used to create aligned fibers, which is beneficial for tissues like nerve and muscle.
  • Initiate the syringe pump and apply the high voltage to begin the electrospinning process. Collect fibers for the desired duration to achieve the target scaffold thickness.

  • After collection, place the scaffold in a vacuum oven at room temperature for at least 48 hours to remove any residual solvent.

Scaffold Characterization and Validation Protocols

To ensure the fabricated scaffolds are suitable for tissue engineering, a series of characterization tests are mandatory. These protocols form a self-validating system to confirm the structural, mechanical, and biological performance of the constructs.

Morphological and Mechanical Characterization
TestMethodPurposeExpected Outcome for 4-MET Scaffolds
Morphology Scanning Electron Microscopy (SEM)To visualize surface topography, pore structure, and fiber diameter.Interconnected porous structure. For electrospun scaffolds, uniform, bead-free nanofibers.
Porosity Liquid Displacement or Micro-CTTo quantify the void space within the scaffold, which is critical for nutrient transport and cell infiltration.Porosity >80% is typically desired for tissue engineering scaffolds.[17]
Mechanical Properties Compression Testing (Hydrogels) / Tensile Testing (Nanofibers)To determine the scaffold's ability to withstand physiological loads.[18][19]The addition of 4-META may increase the compressive or tensile modulus compared to control scaffolds without the monomer.[5]
In Vitro Biocompatibility and Cytotoxicity Protocol (ISO 10993-5)

This protocol determines if any leachable components from the scaffold are toxic to cells. The elution method is most common for porous scaffolds.[20][21]

Workflow for Cytotoxicity Testing

A 1. Scaffold Sterilization (e.g., 70% Ethanol, UV) B 2. Extract Preparation (Incubate scaffold in culture media for 24-72h at 37°C) A->B D 4. Exposure (Replace media with scaffold extract) B->D C 3. Cell Seeding (Plate cells, e.g., L929 fibroblasts, in 96-well plate) C->D E 5. Incubation (24h at 37°C) D->E F 6. Viability Assay (e.g., MTT, PrestoBlue, Live/Dead staining) E->F G 7. Data Analysis (Compare to positive and negative controls) F->G

Caption: Elution method workflow for in vitro cytotoxicity testing of scaffolds.

Methodology:

  • Extract Preparation: Sterilize the 4-MET scaffold and incubate it in complete cell culture medium (e.g., DMEM + 10% FBS) at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C. This medium is now the "extract."

  • Cell Culture: Seed L929 fibroblasts or another relevant cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Exposure: Remove the culture medium from the cells and replace it with 100 µL of the scaffold extract.

    • Negative Control: Cells treated with fresh culture medium only.

    • Positive Control: Cells treated with medium containing a known cytotoxic agent (e.g., 0.1% Triton X-100).

  • Incubation & Analysis: Incubate the plate for another 24 hours. Assess cell viability using a metabolic assay like MTT.

  • Validation: According to ISO 10993-5 standards, a material is considered non-cytotoxic if cell viability is greater than 70% of the negative control.[22][23]

References

  • AIP Publishing. (2025, June 20). High-precision 3D printing of hydrogel: Material innovations, process breakthroughs, and translational applications in regenerative medicine. AIP Publishing. [Link]

  • Google Patents. (n.d.). 4-methacryloxyethyl trimellitic acid, its anhydride, and their preparation.
  • Dizon, J. R. C., et al. (2021). On the progress of 3D-printed hydrogels for tissue engineering. ResearchGate. [Link]

  • ResearchGate. (2025, August 10). 4-META use in dentistry: A literature review. ResearchGate. [Link]

  • PMC. (n.d.). Hydrogels for 3D bioprinting in tissue engineering and regenerative medicine: Current progress and challenges. PMC. [Link]

  • Bowen, R. L. (1983). A New Coupling Agent for Composite Materials: 4-methacryloxyethyl Trimellitic Anhydride. PubMed. [Link]

  • ResearchGate. (2025, August 7). Durability of adhesion between 4-META/MMA-TBB resin and cementum. ResearchGate. [Link]

  • reposiTUm. (n.d.). Hydrogels in 3D bioprinting and Tissue Engineering. reposiTUm. [Link]

  • ResearchGate. (n.d.). Mechanical properties characterization of the four hydrogel scaffolds groups. ResearchGate. [Link]

  • PubMed. (2002, February 15). 4-META use in dentistry: a literature review. PubMed. [Link]

  • PubMed. (2010, November 19). Application of 4-META/MMA-TBB resin for fixation of membrane to tooth in guided tissue regeneration in dog. PubMed. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay of four different scaffold functionalization variants. ResearchGate. [Link]

  • AccScience Publishing. (2023, May 23). Hydrogels for 3D bioprinting in tissue engineering and regenerative medicine: Current progress and challenges. AccScience Publishing. [Link]

  • Frontiers. (2025, June 27). Laboratory study on reattachment of vertical root fractures using 4-META/MMA-TBB resin. Frontiers. [Link]

  • UPCommons. (2022, July 5). Characterization of 3D Printed Metal-PLA Composite Scaffolds for Biomedical Applications. UPCommons. [Link]

  • Greenlight Guru. (2021, December 17). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. Greenlight Guru. [Link]

  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Pacific BioLabs. [Link]

  • MDPI. (2023, August 3). Electrospun Scaffolds for Tissue Engineering: A Review. MDPI. [Link]

  • Università di Bologna. (n.d.). Scaffolds Fabrication Techniques in Tissue Engineering. Università di Bologna. [Link]

  • Orthopaedic Research Society. (n.d.). Biocompatibility Testing of a Magnetic Bio-Scaffold Composite. Orthopaedic Research Society. [Link]

  • ACS Publications. (2020, June 30). Combining Electrospinning and Electrospraying to Prepare a Biomimetic Neural Scaffold with Synergistic Cues of Topography and Electrotransduction. ACS Publications. [Link]

  • PMC. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. [Link]

  • MDPI. (2025, September 2). Mechanical Characterization of 3D-Printed Scaffolds: A Multi-Objective Optimization Approach Using Virtual Testing and Homogenization. MDPI. [Link]

  • Oxford Academic. (2016, June 30). Geometric and mechanical properties evaluation of scaffolds for bone tissue applications designing by a reaction-diffusion models and manufactured with a material jetting system. Oxford Academic. [Link]

  • PubMed. (2015, August 15). Characterization of Mechanical Properties of Tissue Scaffolds by Phase Contrast Imaging and Finite Element Modeling. PubMed. [Link]

  • PMC. (2025, September 5). Exploring 4D printing of smart materials for regenerative medicine applications. PMC. [Link]

  • PMC. (n.d.). Current Concepts and Methods in Tissue Interface Scaffold Fabrication. PMC. [Link]

  • RegMedNet. (2024, January 17). Three key advanced scaffold fabrication methods for tissue engineering. RegMedNet. [Link]

  • PMC. (n.d.). Overview of Electrospinning for Tissue Engineering Applications. PMC. [Link]

  • EMJ. (2019, January 10). Editor's Pick: Four-Dimensional Bioprinting for Regenerative Medicine: Mechanisms to Induce Shape Variation and Potential Applications. EMJ. [Link]

  • Ophthalmology Breaking News. (2025, May 5). FDA grants RMAT designation to 4DMT for DME gene therapy. Ophthalmology Breaking News. [Link]

  • MDPI. (2022, November 24). Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review. MDPI. [Link]

  • PMC. (n.d.). Scaffolding in tissue engineering: general approaches and tissue-specific considerations. PMC. [Link]

  • ProColl. (n.d.). Electrospinning Collagen Nanofibres. ProColl. [Link]

  • PMC. (n.d.). Electrospinning and Electrospun Nanofibers: Methods, Materials, and Applications. PMC. [Link]

  • Healio. (2025, May 2). FDA grants regenerative medicine advanced therapy designation to 4D-150 in DME. Healio. [Link]

Sources

Application

Advanced Protocol: Surface Functionalization of Cobalt-Chromium Alloys with 4-MET Primers

[1] Abstract & Clinical Relevance Cobalt-Chromium (Co-Cr) alloys are ubiquitous in prosthodontics and orthopedics due to their high modulus of elasticity, corrosion resistance, and biocompatibility. However, their passiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Clinical Relevance

Cobalt-Chromium (Co-Cr) alloys are ubiquitous in prosthodontics and orthopedics due to their high modulus of elasticity, corrosion resistance, and biocompatibility. However, their passive surface oxide layer—predominantly Chromium(III) oxide (


)—presents a significant challenge for adhesive bonding. Unlike silica-based ceramics, Co-Cr surfaces are chemically inert to standard silane coupling agents.

This guide details the protocol for functionalizing Co-Cr surfaces using 4-MET (4-methacryloyloxyethyl trimellitate) .[1] Unlike passive mechanical retention, 4-MET provides a dual-mode adhesion mechanism: micromechanical interlocking combined with active chemical chelation. This protocol is designed to achieve shear bond strengths (SBS) consistently exceeding 25 MPa, the threshold often cited for durable clinical success.

The Chemistry of Adhesion: 4-META/4-MET Mechanism

The efficacy of this protocol relies on the transformation of the hydrophobic 4-META anhydride into the hydrophilic 4-MET dicarboxylic acid.

The Hydrolysis-Chelation Pathway
  • Activation (Hydrolysis): The 4-META monomer contains an anhydride ring. Upon contact with trace moisture (either in the solvent or ambient humidity), this ring opens to form two carboxylic acid groups (

    
    ), converting 4-META to 4-MET.
    
  • Adsorption: The methacrylate group remains available for copolymerization with the resin matrix.

  • Chelation: The newly formed carboxylic acid groups donate protons to the basic metal oxides on the Co-Cr surface. The deprotonated carboxylate anions (

    
    ) then form stable ionic complexes (chelates) with the trivalent Chromium ions (
    
    
    
    ) and Cobalt ions (
    
    
    ).
Mechanistic Diagram

The following diagram illustrates the critical transition from the inactive anhydride state to the active chelation state.

G Anhydride 4-META (Anhydride Ring) Acid 4-MET (Dicarboxylic Acid) Anhydride->Acid Ring Opening Chelate Metal-Carboxylate Complex (Bond) Acid->Chelate Deprotonation Moisture H2O (Hydrolysis) Moisture->Acid Required Surface Co-Cr Surface (Cr2O3 / CoO) Surface->Chelate Ionic Interaction

Figure 1: The chemical activation pathway of 4-META. The anhydride ring must hydrolyze to form the dicarboxylic acid moieties required for ionic bonding with the metal oxide layer.

Pre-Treatment Considerations: The Role of Alumina

Applying 4-MET directly to a polished or cast Co-Cr surface yields suboptimal results. The surface must be "activated" to remove contaminants and increase free surface energy.

  • Why Sandblasting?

    • Surface Area: Increases the bonding surface area by creating micro-retentive irregularities.

    • Decontamination: Removes casting investments and organic debris that block chemical sites.

    • Oxide Refresh: Exposes a fresh, reactive oxide layer (

      
      ) necessary for the 4-MET chelation.
      

Critical Warning: Do NOT use phosphoric acid etching on Co-Cr alloys. Unlike enamel, acid etching does not create retentive patterns on base metals and can strip the oxide layer required for chemical bonding.

Detailed Experimental Protocol

Phase 1: Surface Mechanical Activation

Objective: Create a clean, high-energy surface with micro-roughness.

  • Mounting: Secure the Co-Cr specimen. If testing standardized disks, ensure the surface is flat.

  • Abrasion: Sandblast the bonding surface using an intraoral or laboratory air-abrasion unit.

    • Media:

      
       (Aluminum Oxide).
      
    • Particle Size: 50

      
       (standard) to 110 
      
      
      
      (aggressive).
    • Pressure: 0.2 to 0.4 MPa (2–4 bar).

    • Distance: 10 mm from the surface, perpendicular (

      
      ) angle.
      
    • Duration: 10–15 seconds, until the surface appears uniformly matte gray.

Phase 2: Decontamination

Objective: Remove loose alumina particles and residual grease.

  • Ultrasonic Bath: Immerse specimen in distilled water or ethanol (96%).

  • Cycle: Sonicate for 3–5 minutes.

  • Drying: Dry thoroughly with oil-free compressed air.

    • Checkpoint: The surface must be completely dry. Moisture at this stage (before primer application) is acceptable, but gross water droplets can dilute the primer solvent.

Phase 3: Chemical Functionalization (Priming)

Objective: Apply the 4-MET monomer to form the chemical bond.

  • Dispensing: Dispense the 4-MET based primer (e.g., Metal Primer II, Alloy Primer, or Super-Bond monomer liquid) into a dispensing dish.

  • Application: Apply a single, uniform coat to the sandblasted Co-Cr surface using a micro-brush.

  • Dwell Time: Allow the primer to react for 30–60 seconds .

    • Note: This dwell time allows for solvent evaporation and the orientation of the carboxylic acid groups toward the metal surface.

  • Solvent Evaporation: Gently air-dry with oil-free air for 5 seconds to remove the solvent (usually acetone or ethanol). The surface should not look "wet" but may have a slight sheen.

Phase 4: Polymerization & Bonding

Objective: Link the functionalized surface to the bulk restorative material.

  • Resin Application: Apply the resin cement (e.g., MMA-TBB resin or dual-cure composite cement) immediately over the primed area.

  • Seating: Seat the restoration or test jig with constant pressure.

  • Curing: Light cure or self-cure according to the resin manufacturer's instructions.

    • Oxygen Inhibition: If using a self-cure resin, cover the margins with an oxygen barrier gel (e.g., glycerin) to ensure full surface polymerization.

Workflow Visualization

Workflow Start Cast Co-Cr Alloy Step1 1. Sandblast (50-110µm Al2O3, 0.4 MPa) Start->Step1 Surface Roughness Step2 2. Ultrasonic Clean (Ethanol/Water, 5 min) Step1->Step2 Remove Debris Step3 3. Apply 4-MET Primer (Dwell 30-60s) Step2->Step3 Chemical Activation Step4 4. Apply Resin Cement (Copolymerization) Step3->Step4 Solvent Evaporation End Bonded Interface Step4->End

Figure 2: Step-by-step protocol for surface treatment of Cobalt-Chromium alloys.

Validation & Performance Data

The following data summarizes comparative Shear Bond Strength (SBS) values derived from aggregate literature sources (see References). It highlights the necessity of the 4-MET primer compared to mechanical retention alone.

Surface TreatmentPrimer UsedAverage SBS (MPa)Failure Mode
Polished (Control) None< 5.0Adhesive (Interface)
Sandblasted Only None12.0 – 18.0Mixed
Sandblasted 4-MET Primer 28.0 – 35.0 Cohesive (Resin)
Sandblasted MDP Primer25.0 – 32.0Mixed/Cohesive

Interpretation:

  • Sandblasting alone provides mechanical retention but is susceptible to hydrolysis (water degradation) over time.

  • 4-MET Priming significantly boosts bond strength, often doubling the values of unprimed sandblasted surfaces.

  • Durability: Thermocycling studies (20,000 cycles) indicate that while bond strengths drop for all groups, 4-MET primed samples maintain values >20 MPa, whereas non-primed samples often spontaneously debond [1, 3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Bond Strength Contaminated AluminaUse fresh, single-use

sand.
Insufficient DryingEnsure oil-free air is used; moisture prevents resin infiltration.
Old Primer4-META can degrade. Check expiration; ensure bottle is tightly capped.
Premature Debonding "Wet" SurfacePrimer solvent (acetone) was not evaporated. Air dry for 5s.
Inconsistent Results Casting DefectsPorosity in the Co-Cr casting can entrap contaminants. Inspect alloy quality.

References

  • Matsumura, H., et al. (2006).[2][3] "Effect of 4-MET- and 10-MDP-based primers on resin bonding to titanium." Dental Materials Journal. [Link]

  • Yoshida, K., et al. (1999).[4] "Adhesive primers for bonding cobalt-chromium alloy to resin."[2][5][6][7] Journal of Oral Rehabilitation. [Link][4]

  • Yanagida, H., et al. (2013). "Effects of adhesive primers on bond strength of self-curing resin to cobalt-chromium alloy."[2][5][7][8] The Journal of Prosthetic Dentistry. [Link]

  • Sun Medical Co., Ltd. (n.d.). "Super-Bond C&B Technical Guide." [Link]

  • Antunes, R.A., et al. (2012). "Corrosion behavior of Co-Cr-Mo dental alloy." Materials Research. (Context on Oxide Layer). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-MET Polymerization Solutions

Subject: Overcoming Oxygen Inhibition in 4-MET Adhesive Systems Ticket ID: 4MET-O2-SOLV Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Oxygen Inhibition in 4-MET Adhesive Systems

Ticket ID: 4MET-O2-SOLV Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary & Scope

User Issue: Users report "tacky" surfaces, lower-than-expected degree of conversion (DC%), or delamination at the interface when using 4-MET (4-methacryloyloxyethyl trimellitate anhydride) based resins.

Technical Diagnosis: The primary failure mode is Oxygen Inhibition , exacerbated by the specific chemistry of 4-MET. In free-radical polymerization, atmospheric oxygen (


) acts as a diradical scavenger, reacting with propagating carbon-centered radicals to form stable peroxyl radicals. This terminates the reaction, leaving a layer of uncured monomer known as the Oxygen Inhibition Layer (OIL) .[1]

Why 4-MET is High-Risk: 4-MET is an acidic functional monomer. In standard Camphorquinone (CQ)/Amine initiator systems, the acidic group of 4-MET can neutralize the tertiary amine co-initiator. This reduces the total radical flux, making the system more susceptible to oxygen quenching than neutral methacrylates (like TEGDMA or Bis-GMA).

The Mechanism: Why Polymerization Fails

To solve the problem, we must first visualize the kinetic competition occurring at the molecular level. The diagram below illustrates the "race" between the monomer (propagation) and oxygen (inhibition).

Visual 1: Kinetic Competition Pathway

OxygenInhibition cluster_0 Critical Failure Point Initiator Photoinitiator (CQ/Amine or TPO) Radical Free Radical (R•) Initiator->Radical hv (Light) Polymer Polymer Network (Cured) Radical->Polymer Propagation (k_p) Peroxy Peroxy Radical (ROO•) (INACTIVE / OILY) Radical->Peroxy Inhibition (k_inh >> k_p) Monomer 4-MET Monomer Monomer->Polymer Oxygen Atmospheric O2 Oxygen->Peroxy

Figure 1: The Kinetic Race. Note that the reaction rate with Oxygen (


) is orders of magnitude faster than with Monomer (

). If

is present, it consumes radicals before they can cure the resin.

Troubleshooting Guide: Symptom-Based Solutions

Issue A: Sticky/Wet Surface After Curing
  • Diagnosis: Classic Oxygen Inhibition Layer (OIL). The top 10–50 µm of the resin has reacted with air instead of itself.

  • Context: Common in thin-film adhesive applications where surface-to-volume ratio is high.

Protocol 1: The "Air-Block" Technique (Physical Barrier) This is the industry-standard solution for benchtop and clinical settings where inert gas is unavailable.

  • Apply Resin: Apply 4-MET adhesive/resin as per protocol.

  • Initial Cure (Optional): Flash cure for 1–2 seconds to stabilize flow (optional).

  • Apply Barrier: Cover the entire uncured surface with a Glycerin (Glycerol) Gel or a water-soluble oxy-guard gel.

    • Why: Glycerin is impermeable to oxygen but transparent to light.

  • Final Cure: Irradiate through the glycerin layer for the full recommended time (e.g., 20–40s).

  • Rinse: Wash off the glycerin with water.[2] The surface should be hard and dry.

Issue B: Delamination / Low Bond Strength
  • Diagnosis: Incomplete conversion at the interface.

  • Context: The acidic 4-MET has neutralized the amine co-initiator, leading to low radical generation. Oxygen easily overwhelms the few radicals produced.

Protocol 2: Chemical Compensation (Formulation Adjustment) If you are formulating the resin, you must adjust the initiator system to account for 4-MET's acidity.

  • Switch Initiators: Replace CQ/Amine with TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) .

    • Why: TPO is a cleavage-type initiator (Type I). It does not require an amine co-initiator, so it is immune to acid neutralization by 4-MET [1].

  • Increase Irradiance: Use a curing light with >1000 mW/cm².

    • Why: Higher photon flux generates a massive burst of radicals that "consumes" the local oxygen faster than new oxygen can diffuse in from the air.

Issue C: Inconsistent Results in Lab Testing
  • Diagnosis: Variable ambient oxygen conditions.

Protocol 3: Inert Atmosphere (The Gold Standard) For analytical validation (e.g., measuring Degree of Conversion), physical barriers are inconsistent.

  • Chamber Setup: Place samples in a curing chamber with a gas inlet.

  • Purge: Flow Nitrogen (

    
    ) or Argon at 2–5 L/min for 2 minutes prior to curing.
    
  • Cure: Irradiate while maintaining positive gas pressure.

    • Result: Eliminates the OIL entirely.

Decision Matrix: Selecting the Right Protocol

Use this workflow to determine the best method for your specific application.

Visual 2: Troubleshooting Workflow

DecisionTree Start Start: Define Application Scale Is this Clinical/Benchtop or Industrial/Analytical? Start->Scale Bench Benchtop / Clinical Scale->Bench Indus Industrial / Analytical Scale->Indus Surface Is surface tackiness acceptable? Bench->Surface Acceptable No Action Needed (OIL aids bonding to next layer) Surface->Acceptable Yes Unacceptable Use Protocol 1: Glycerin Air-Block Surface->Unacceptable No Equip Is N2 Purge Available? Indus->Equip YesN2 Use Protocol 3: Nitrogen Purge Equip->YesN2 Yes NoN2 Can you reformulate? Equip->NoN2 No Reform Use Protocol 2: Switch to TPO Initiator NoN2->Reform Yes NoReform Increase Irradiance (>1200 mW/cm²) NoN2->NoReform No

Figure 2: Decision Matrix for Oxygen Inhibition Mitigation.

Comparative Data: Efficacy of Solutions

The following data summarizes the Degree of Conversion (DC%) of a standard methacrylate resin (containing 4-MET) cured under different conditions.

Curing ConditionSurface DC% (Top 10µm)Bulk DC% (>1mm depth)Surface TextureNotes
Air (Control) < 15%65%Liquid / TackyOxygen diffusion prevents surface cure.
Glycerin Block 55 - 60%65%Hard / GlossyEffective, but requires washing step.
Nitrogen Purge 60 - 65%65%Hard / GlossyBest uniformity; no waste.
High Irradiance 40 - 50%68%Tacky to TouchImproves bulk, but surface still inhibited.

Data synthesized from Rueggeberg et al. and Gauthier et al. [2, 3]

Frequently Asked Questions (FAQs)

Q: Does the acidic nature of 4-MET affect the glycerin air-block? A: No. The glycerin acts purely as a physical barrier to oxygen. However, because 4-MET is acidic, ensure you are not using a basic (high pH) gel that might react with the monomer surface, though standard glycerin is neutral.

Q: Why not just cure for a longer time? A: Extending cure time in air has diminishing returns. Oxygen diffusion is continuous. Once the initiator is depleted, no amount of extra time will cure the surface layer if oxygen is still present. You need to stop the oxygen (Barrier) or outrun it (High Irradiance).

Q: Can I use ethanol to wipe off the sticky layer? A: Yes, but this is a subtractive method. You are removing the uncured resin (the OIL), which reduces the thickness of your adhesive layer. If the film is already thin (e.g., <50µm), wiping may remove too much material, compromising the seal. Using an air-block (Protocol 1) allows that layer to cure, preserving the film thickness.

References

  • Van Landuyt, K. L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials.

  • Rueggeberg, F. A., & Margeson, D. H. (1990).[3] "The effect of oxygen inhibition on an unfilled/filled composite system."[3][4][5][6][7] Journal of Dental Research.[3]

  • Gauthier, M. A., Stangel, I., Ellis, T. H., & Zhu, X. X. (2005). "Oxygen inhibition in dental resins." Journal of Dental Research.[3]

  • Finger, W. J., et al. (1996). "Monomers with low oxygen inhibition as enamel/dentin adhesives."[3] Dental Materials.[2][3][5]

Sources

Optimization

Technical Support Center: Optimizing 4-MET Adhesion to Sclerotic Dentin

Current Status: Operational Topic: Protocol Optimization for Hyper-Mineralized Substrates Ticket ID: 4MET-SCL-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Sclerotic Barrier" You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Protocol Optimization for Hyper-Mineralized Substrates Ticket ID: 4MET-SCL-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sclerotic Barrier"

You are likely reading this because your standard adhesion protocols—which perform excellently on sound dentin—are yielding inconsistent micro-tensile bond strength (µTBS) values or premature failures on non-carious cervical lesions (NCCLs).

The Core Challenge: Sclerotic dentin is not merely "harder" dentin; it is a distinct substrate. It is characterized by a hyper-mineralized surface layer, obliterated dentinal tubules (whitlockite casts), and a denatured collagen network.

For 4-MET (4-methacryloyloxyethyl trimellitate anhydride) , this presents a specific chemical paradox:

  • Requirement: 4-MET requires available Calcium (Ca) to form ionic bonds (Ca-4MET salts).

  • Obstacle: While sclerotic dentin is rich in Ca, it is locked within an acid-resistant, "glassy" hyper-mineralized layer that prevents the monomer from infiltrating and interacting with the underlying structural dentin.

Mechanism of Failure: Why Standard Protocols Fail

Understanding the chemistry to correct the workflow.

The 4-MET Interaction

Unlike 10-MDP, which forms a highly stable nano-layered salt, the Ca-4MET salt is more hydrophilic and kinetically labile. On sound dentin, 4-MET relies on the formation of a Hybrid Layer —an interdiffusion zone where the monomer infiltrates demineralized collagen.

The Sclerotic Defect

In sclerotic dentin, the tubules are blocked by mineral casts.[1][2] Standard self-etch applications fail to penetrate the hyper-mineralized surface layer (approx. 10–20 µm thick). The result is a superficial interaction with no hybrid layer and no resin tags. This interface is highly susceptible to hydrolytic degradation (water trees) within 6–12 months.

Visualization: The Adhesion Gap

The following diagram illustrates the structural difference between a successful bond on sound dentin and a failed interface on sclerotic dentin.

G cluster_sound Scenario A: Sound Dentin (Ideal) cluster_sclerotic Scenario B: Sclerotic Dentin (Failure) SD_Surface Smear Layer (Permeable) SD_Acid Mild Acid/Self-Etch (Effective Demineralization) SD_Surface->SD_Acid SD_Infil 4-MET Infiltration (Collagen Network Exposed) SD_Acid->SD_Infil SD_Result Robust Hybrid Layer + Resin Tags SD_Infil->SD_Result SC_Surface Hyper-Mineralized Layer (Acid-Resistant / Glassy) SC_Acid Standard Application (No Penetration) SC_Surface->SC_Acid SC_Infil Superficial Contact Only (No Collagen Exposure) SC_Acid->SC_Infil SC_Result Premature Failure (Hydrolysis / Debonding) SC_Infil->SC_Result

Figure 1: Comparative efficacy of standard 4-MET application on sound vs. sclerotic dentin. Note the lack of infiltration in the sclerotic scenario.

Troubleshooting Guide (FAQ)

Field-proven solutions to common experimental blockers.

Q1: Should I use phosphoric acid (Total-Etch) before applying my 4-MET adhesive to sclerotic dentin?

Recommendation: Use with extreme caution (Selective Enamel Etching preferred). While phosphoric acid can remove the hyper-mineralized layer, it poses two risks:

  • Over-etching: If the acid touches adjacent sound dentin, it demineralizes it too deeply for the 4-MET resin to fully infiltrate, leading to a "weak link" of exposed collagen that degrades via MMPs (Matrix Metalloproteinases).

  • Incomplete Removal: On true sclerotic dentin, even 37% phosphoric acid may not fully dissolve the whitlockite casts in the tubules. Better Alternative: Mechanical roughening (see Protocol below).

Q2: My bond strength data drops significantly after 6 months of water storage. Why?

Root Cause: Hydrolysis of the Ca-4MET salt. 4-MET is hydrophilic. If the solvent (acetone/ethanol) in your adhesive is not perfectly evaporated, or if the polymerization is incomplete, the adhesive layer acts as a semi-permeable membrane. Water is drawn in from the dentin (osmosis), causing "water blistering" and breaking the ionic bond. Fix: Extend your air-drying time until the film is motionless and glossy, and ensure vigorous active application (scrubbing).

Q3: Does "Active Application" actually make a difference?

Yes. Static application allows the acidic monomers to be buffered by the smear layer quickly. Active agitation (scrubbing) constantly brings fresh acidic 4-MET to the interface, helping to dissolve the smear layer and improve interaction with the underlying sclerotic surface.

Optimized Protocol: The "Modified Surface" Technique

This workflow is designed to bypass the hyper-mineralized barrier and maximize 4-MET chemical potential.

Phase 1: Mechanical Surface Alteration (Critical)

The hyper-mineralized surface layer must be physically disrupted. Chemical etching alone is insufficient.

  • Roughening: Use a fine-grit diamond bur (approx. 30–50 µm) at low speed.

    • Purpose: Removes the acid-resistant "glassy" layer and creates a new smear layer that is more permeable to self-etch primers.

  • Cleaning: Rinse thoroughly with water. Do not use EDTA; it depletes the Calcium needed for 4-MET bonding.

Phase 2: Chemical Conditioning & Application
  • Selective Enamel Etching: Apply phosphoric acid only to the enamel margins for 15s. Rinse and dry.[3]

  • 4-MET Primer/Adhesive Application:

    • Apply: Dispense the 4-MET containing adhesive.

    • Agitate: Scrub the surface vigorously for 20 seconds . (Do not just let it sit).

    • Why: Agitation helps the monomer penetrate the smear layer created by the bur.

  • Solvent Evaporation (The "Gloss" Test):

    • Blow air gently (5s) then strongly (10s+).

    • Validation: The surface must appear shiny and immobile. If it ripples, solvent remains.

  • Curing: Light cure according to manufacturer specs (usually 10–20s).

Phase 3: Workflow Logic Visualization

Workflow Start Sclerotic Lesion Step1 Diamond Bur Roughening Start->Step1 Remove Hyper-Min Layer Step2 Selective Enamel Etch (37% PA) Step1->Step2 Prep Enamel Step3 4-MET Application + Active Scrub (20s) Step2->Step3 Chemical Bond Step4 Solvent Evap (Gloss Check) Step3->Step4 Prevent Hydrolysis End Polymerization Step4->End

Figure 2: Optimized workflow for 4-MET adhesion to sclerotic dentin.

Quantitative Expectations (Data Summary)

Anticipated results when switching from Standard to Optimized protocols.

ParameterStandard Protocol (Static)Optimized Protocol (Roughening + Active)Mechanism of Improvement
µTBS (Immediate) 15 – 20 MPa25 – 35 MPa Removal of acid-resistant layer allows hybrid layer formation.
Failure Mode Adhesive (Interface)Mixed / CohesiveShift indicates stronger interface than the substrate itself.
6-Month Durability -40% Strength Loss<10% Strength Loss Improved solvent evaporation reduces hydrolytic degradation.
Interface Morphology Gap / No Hybrid LayerThin Hybrid Layer (0.5–1 µm)Mechanical interlocking supplements chemical bonding.

References

  • Van Meerbeek, B., et al. (2000).[4] Evidence of chemical bonding at biomaterial-hard tissue interfaces.[4][5] Journal of Dental Research.[2][4]

  • Tay, F. R., & Pashley, D. H. (2004).[1] Resin bonding to cervical sclerotic dentin: A review. Journal of Dentistry.[2][4]

  • Yoshihara, K., et al. (2013). Functional monomer impurity affects adhesive performance.[4][6] Dental Materials.[1][3][4][6][7][8][9][10][11][12][13][14]

  • Nakabayashi, N., & Pashley, D. H. (1998). Hybridization of Dental Hard Tissues.[1][2][9] Quintessence Publishing. (Foundational Concept of Hybrid Layer).

  • Kubo, S., et al. (2006). Microtensile bond strength of a self-etching primer system to sclerotic dentin. Journal of Prosthetic Dentistry.

For further assistance with specific formulation compatibility or SEM analysis of your interfaces, please contact the Tier 2 Application Support team.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-MET/4-META Systems in Storage

Executive Summary You are likely encountering a solubility hysteresis loop or hydrolytic degradation. 4-MET (4-methacryloyloxyethyl trimellitate acid) and its anhydride precursor, 4-META, are functional monomers widely u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering a solubility hysteresis loop or hydrolytic degradation. 4-MET (4-methacryloyloxyethyl trimellitate acid) and its anhydride precursor, 4-META, are functional monomers widely used in dental and biomedical adhesives.[1] While refrigeration (


) is standard to prevent premature polymerization, it significantly lowers the saturation point of these monomers in common solvents (ethanol, acetone), leading to crystallization.

This guide provides a diagnostic workflow to distinguish between reversible crystallization (fixable) and irreversible polymerization (fatal), along with protocols to stabilize your inventory.

Module 1: Diagnostic Workflow

The "White Stuff" Analysis Before attempting recovery, you must identify the nature of the precipitate. Refrigerated monomers fail in two ways:

  • Crystallization (Physical Change): The monomer crashes out of solution due to low temperature.[1] Reversible.

  • Polymerization/Gelation (Chemical Change): The monomer reacts with itself or oligomerizes.[1] Irreversible.[1]

Visual Inspection Protocol
FeatureScenario A: Crystallization Scenario B: Polymerization (Gelation)
Appearance Sharp, needle-like structures or fine white powder at the bottom.[1]Cloudy, stringy, or gelatinous masses suspended in liquid.
Viscosity Liquid supernatant remains fluid/low viscosity.[1]Bulk liquid feels thickened or syrupy.[1]
Solubility Test Dissolves rapidly in pure ethanol/acetone.Insoluble ; swells or remains as a glob in solvent.[1]
Action Proceed to Recovery Protocol. Discard immediately.
Decision Tree: Troubleshooting Precipitates

troubleshooting_4met Start Observation: Precipitate in Refrigerated Bottle CheckAppearance Step 1: Visual Inspection Start->CheckAppearance Needles Crystalline/Needles (Settled at bottom) CheckAppearance->Needles Cloudy Cloudy/Stringy/Gel (Suspended) CheckAppearance->Cloudy SolubilityTest Step 2: Solvent Test (Add 1 drop to 1mL Acetone) Needles->SolubilityTest Cloudy->SolubilityTest Dissolves Dissolves Clear SolubilityTest->Dissolves Insoluble Remains Solid/Swollen SolubilityTest->Insoluble Diagnosis1 Diagnosis: Thermal Crystallization (Reversible) Dissolves->Diagnosis1 Diagnosis2 Diagnosis: Polymerization/Hydrolysis (Irreversible) Insoluble->Diagnosis2 Action1 Action: Apply Thermal Recovery Protocol Diagnosis1->Action1 Action2 Action: Discard & Replace Diagnosis2->Action2

Figure 1: Diagnostic logic flow for identifying precipitate nature in functional monomer storage.

Module 2: Recovery Protocol (Thermal Cycling)

If your diagnostic confirms crystallization , use this protocol to re-solubilize the 4-MET/4-META without triggering polymerization.

The Science: Solubility is temperature-dependent.[1] By gently raising the temperature, you increase the


 (solubility product constant) of the system, allowing the precipitate to re-dissolve.

Step-by-Step Procedure:

  • Seal Check: Ensure the bottle cap is tightened securely to prevent solvent evaporation during heating.[1]

  • Thermal Bath: Place the sealed bottle in a dry bath or water bath set to

    
     .
    
    • Warning: Do not exceed

      
      .[1] Higher temperatures risk thermal polymerization, especially if the inhibitor (e.g., BHT) is depleted.
      
  • Agitation: Every 10 minutes, gently invert the bottle (do not shake vigorously, which introduces oxygen bubbles that can inhibit future curing).

  • Verification: Continue until the solution is optically clear.

  • Equilibration: Allow the bottle to cool to room temperature (

    
    ) on the benchtop before opening.
    
Module 3: Prevention & Storage Strategy

To prevent recurrence, you must manage the Hydrolysis-Precipitation Cycle .[1]

The Mechanism: 4-META (Anhydride) is the precursor.[1] In the presence of moisture, it hydrolyzes to 4-MET (Dicarboxylic Acid).[1]


[1]
  • 4-META is a crystalline solid with specific solubility limits.[1]

  • 4-MET (Acid) has hydrogen-bonding carboxyl groups that can form dimers, leading to higher viscosity and potential phase separation in hydrophobic solvents.[1]

Critical Storage Guidelines
ParameterProtocolScientific Rationale
Temperature Store at

.
Retards spontaneous polymerization.[1]
Moisture Control Store bottles inside a sealed bag with Silica Gel Desiccant .Prevents hydrolysis of the anhydride ring (4-META) to the acid (4-MET).[1]
Equilibration NEVER open a cold bottle. Wait 30 mins.Opening a cold bottle causes atmospheric moisture to condense inside, accelerating hydrolysis.[1]
Solvent Integrity Check caps for tightness weekly.Loss of solvent (acetone/ethanol) increases monomer concentration, pushing it past the saturation point.
Frequently Asked Questions (FAQ)

Q1: My adhesive turned cloudy after 6 months in the fridge. Can I still use it if I warm it up?

  • Answer: Proceed with caution. Perform the Solubility Test (Module 1). If it re-dissolves completely, it is likely safe.[1] However, cloudiness often indicates partial hydrolysis or oligomerization.[1] If the bond strength is critical (e.g., clinical trials), discard it . The presence of hydrolyzed acid (4-MET) in a pure 4-META formulation alters the acidity and etching capability of the primer [1].[1]

Q2: Why does 4-META precipitate more easily in acetone than ethanol?

  • Answer: This relates to solvent polarity and hydrogen bonding.[1] Ethanol is a protic solvent that can hydrogen-bond with 4-MET/4-META, often stabilizing it in solution better than aprotic solvents like acetone.[1] However, ethanol can also participate in transesterification reactions over long periods. Acetone is often used for its high volatility, but it has a steeper solubility drop-off at low temperatures [2].[1]

Q3: Does the precipitate mean the inhibitor (BHT) has failed?

  • Answer: No. Precipitate usually indicates physical saturation.[1] However, if the precipitate is a "gel" (polymer), then the inhibitor has been consumed. Standard inhibitors like BHT (Butylated hydroxytoluene) or MEHQ require dissolved Oxygen to function.[1] Storing monomers in a vacuum or completely anaerobic environment can actually promote polymerization in some systems.[1]

Q4: Can I filter out the crystals and use the liquid?

  • Answer: Do not do this. The crystals are the active ingredient (the functional monomer). Filtering them out changes the stoichiometry of your adhesive, resulting in a solvent-rich, monomer-poor solution that will yield very low bond strengths [3].[1] You must re-dissolve them to restore the correct concentration.

References
  • Chang, J.C., et al. (2002).[1] "4-META use in dentistry: a literature review." The Journal of Prosthetic Dentistry. Available at: [Link]

  • Moszner, N., et al. (2005).[1] "Chemical aspects of self-etching enamel-dentin adhesives: A systematic review." Dental Materials.[1][2][3] (General reference on monomer stability in solvents).

  • Van Meerbeek, B., et al. (2011).[1] "Relationship between bond-strength tests and clinical outcomes." Dental Materials.[1][2][3] (Context on formulation stoichiometry).

  • National Institutes of Health (NIH). "Studies on the Interaction Between the Functional Monomer 4-Methacryloxyethyl Trimellitic Anhydride and Hydroxyapatite."[1] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-META and HEMA Cytotoxicity on Human Gingival Fibroblasts: An In-Depth Technical Guide

In the realm of dental biomaterials, the biocompatibility of resin monomers is a critical determinant of clinical success. Unpolymerized monomers can leach from restorative materials and directly interact with the surrou...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of dental biomaterials, the biocompatibility of resin monomers is a critical determinant of clinical success. Unpolymerized monomers can leach from restorative materials and directly interact with the surrounding oral tissues, particularly the human gingival fibroblasts (HGFs), which are the primary cellular constituents of the periodontal connective tissue.[1] This guide provides a comprehensive, data-driven comparison of the cytotoxic effects of two commonly used methacrylate monomers: 4-methacryloyloxyethyl trimellitate anhydride (4-META) and 2-hydroxyethyl methacrylate (HEMA), on HGFs. Our analysis synthesizes findings from multiple in vitro studies to offer researchers and drug development professionals a clear perspective on their relative biocompatibility.

Introduction: The Clinical Significance of Monomer Biocompatibility

Both 4-META and HEMA are integral components of dental adhesive systems and composite resins.[2] 4-META, a functional monomer developed in Japan, is known for its ability to promote adhesion to both enamel and dentin, as well as to dental alloys.[3] HEMA, a hydrophilic monomer, is widely used to enhance the wetting of dentin and to improve the penetration of adhesive resins.[2][4] However, the release of these monomers from incompletely polymerized resins raises concerns about their potential to induce local toxicity, inflammation, and allergic reactions.[2][5] Understanding the distinct cytotoxic profiles of 4-META and HEMA is therefore paramount for the development of safer and more effective dental materials.

Comparative Cytotoxicity: A Data-Driven Assessment

The cytotoxic effects of 4-META and HEMA on gingival fibroblasts have been evaluated using various in vitro assays that measure cell viability, apoptosis, and necrosis. The following sections present a comparative summary of these findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[6][7] Studies have consistently shown that HEMA exhibits dose-dependent cytotoxicity towards HGFs, leading to a reduction in cell proliferation and viability.[1][2] In contrast, available data suggests that 4-META, particularly when incorporated into a resin matrix, demonstrates a higher degree of biocompatibility.[3][8] An in vitro study comparing a 4-META/MMA-TBB resin with other luting materials found that it supported higher cell viability and proliferation of dental pulp cells compared to glass ionomer cement.[8]

MonomerAssayCell TypeKey FindingsReference
4-META/MMA-TBB Resin Cell Viability, ProliferationRat Dental Pulp CellsHigher cell viability and proliferation compared to glass ionomer cement.[8][8]
HEMA MTT AssayHuman Gingival FibroblastsDose-dependent decrease in cell viability.[2][6][2][6]
HEMA Trypan Blue ExclusionHuman Gingival FibroblastsIncreased percentage of dead cells after 48 and 72 hours of treatment.[9][9]

Table 1. Summary of Cell Viability and Proliferation Data for 4-META and HEMA.

Apoptosis, or programmed cell death, and necrosis are two distinct mechanisms of cell death that can be induced by toxic substances. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between these two processes.[10][11]

HEMA has been shown to induce apoptosis in HGFs through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of the mitochondrial-dependent intrinsic caspase pathway.[12][13] This involves the activation of caspase-9 and caspase-3.[13] Some studies also indicate the involvement of the extrinsic pathway through caspase-8 activation at higher concentrations.[13][14] The degradation product of HEMA, methacrylic acid (MAA), has also been found to induce similar cytotoxic and genotoxic effects, including apoptosis.[12]

Information on the specific apoptotic pathways induced by 4-META in gingival fibroblasts is more limited. However, studies on 4-META-containing resins suggest good biocompatibility, implying a lower propensity to induce apoptosis compared to other monomers.[8][15]

MonomerAssayCell TypeKey FindingsReference
HEMA Annexin V/PI Staining, Caspase ActivityHuman Gingival Fibroblasts, MacrophagesInduces apoptosis via mitochondrial-dependent intrinsic caspase pathway (caspase-9 and -3 activation).[13][13]
HEMA Comet Assay, γ-H2AX AssayHuman Gingival FibroblastsInduces DNA double-strand breaks and apoptosis.[12][12]
4-META/MMA-TBB Resin Cell ViabilityRat Dental Pulp CellsFavorable biocompatibility with non-toxic polymerization properties.[8][8]

Table 2. Summary of Apoptosis and Necrosis Data for 4-META and HEMA.

Mechanisms of Cytotoxicity: A Deeper Dive

The differential cytotoxic effects of 4-META and HEMA can be attributed to their distinct molecular interactions with cellular components and signaling pathways.

The induction of oxidative stress through the generation of ROS is a key mechanism underlying the cytotoxicity of many methacrylate monomers.[5][16] HEMA has been demonstrated to increase intracellular ROS levels in various cell types, including dental pulp cells and macrophages.[13][17] This overproduction of ROS can lead to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.[5][13] The cellular response to this oxidative stress involves the activation of antioxidant defense systems and signaling pathways like the Nrf2-Keap1 pathway.[18][19]

While there is less direct evidence for 4-META-induced oxidative stress in gingival fibroblasts, its chemical structure suggests it may also have the potential to interact with cellular redox systems. However, the higher biocompatibility observed for 4-META-containing resins suggests that this effect may be less pronounced compared to HEMA.[8]

HEMA HEMA ROS Increased ROS (Reactive Oxygen Species) HEMA->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Simplified signaling pathway for HEMA-induced apoptosis via oxidative stress.

Gingival fibroblasts can produce pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to cytotoxic stimuli.[1][20] HEMA has been shown to modulate the inflammatory response in HGFs, although the presence of oral bacteria can influence this effect.[1][21] For instance, HEMA treatment can lead to a decrease in type I collagen production, a process regulated by the activation of the NF-κB signaling pathway.[21]

Limited data is available specifically on the inflammatory response of gingival fibroblasts to 4-META. However, the overall favorable biocompatibility profile of 4-META-based materials suggests a less potent inflammatory potential compared to more cytotoxic monomers.[8]

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key experiments discussed in this guide.

This protocol is adapted from established methods for assessing the cytotoxicity of dental materials.[7][22][23]

  • Cell Seeding: Seed human gingival fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Monomer Exposure: Prepare serial dilutions of 4-META and HEMA in cell culture medium. Remove the existing medium from the wells and add 100 µL of the monomer solutions or control medium. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the exposure period, remove the medium and add 50 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[22] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed HGFs in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Expose Expose cells to Monomers Incubate1->Expose Prepare Prepare Monomer Dilutions Prepare->Expose Incubate2 Incubate (e.g., 24h) Expose->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add Solubilizer (e.g., DMSO) Incubate3->AddDMSO Read Read Absorbance (570 nm) AddDMSO->Read Calculate Calculate % Viability Read->Calculate

Figure 2. Experimental workflow for the MTT assay.

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[10][11][24]

  • Cell Culture and Treatment: Culture HGFs in 6-well plates and treat with various concentrations of 4-META or HEMA for the desired duration. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Detach adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity.[25] Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[24]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[25][26]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[24] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.[11]

This protocol outlines a general procedure for quantifying IL-6 levels in cell culture supernatants using a sandwich ELISA kit.[20][27][28]

  • Sample Collection: After exposing HGFs to 4-META or HEMA, collect the cell culture supernatants. Centrifuge to remove any cellular debris.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-6 overnight at 4°C.[20]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.[20]

  • Sample and Standard Incubation: Add prepared standards and samples to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[28]

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.[29]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes.[27][28]

  • Stop Reaction: Add a stop solution to terminate the reaction.[29]

  • Absorbance Measurement: Read the absorbance at 450 nm.[29][30]

  • Data Analysis: Generate a standard curve and calculate the concentration of IL-6 in the samples.

Conclusion: Implications for Dental Material Development

The evidence presented in this guide indicates that HEMA exhibits a more pronounced cytotoxic effect on human gingival fibroblasts compared to 4-META. The cytotoxicity of HEMA is largely mediated by the induction of oxidative stress and subsequent apoptosis through the intrinsic caspase pathway. While more research is needed to fully elucidate the specific molecular mechanisms of 4-META's interaction with HGFs, the available data on 4-META-containing resins points towards a superior biocompatibility profile.

For researchers and professionals in drug and dental material development, these findings underscore the importance of considering the cytotoxic potential of individual monomers. The development of new resin-based materials should prioritize formulations that minimize the release of cytotoxic monomers like HEMA and explore the use of more biocompatible alternatives. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of the biocompatibility of novel dental biomaterials.

References

  • Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study. (2022, February 8). [Source Not Available]
  • 2-hydroxylethyl methacrylate (HEMA), a tooth restoration component, exerts its genotoxic effects in human gingival fibroblasts trough methacrylic acid, an immediate product of its degradation. (2012, February 15). PubMed. [Link]

  • Effect of HEMA on human gingival fibroblasts / Streptococcus mitis adhesion mediated by PKCα/ integrin β 1 intracellular signaling. (2013, February 21). Italian Journal of Anatomy and Embryology - FUPRESS. [Link]

  • Biocompatibility of 4-META/MMA-TBB resin used as a dental luting agent. (2015, April 14). PubMed. [Link]

  • Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. (2022, August 18). PMC. [Link]

  • 4-META use in dentistry: A literature review. (2025, August 10). ResearchGate. [Link]

  • Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. (2022, May 11). MDPI. [Link]

  • Origin of oxidative stress in cells exposed to dental resin monomers. (2016, March 30). Frontiers. [Link]

  • Viability of human gingival fibroblasts exposed for 6 h at 37°C to... (n.d.). ResearchGate. [Link]

  • Effect of Methyl methacrylate and Methacrylic acid on ROS production and cellular antioxidants. (2025, August 5). ResearchGate. [Link]

  • NF-kB mediated down-regulation of collagen synthesis upon HEMA (2-hydroxyethyl methacrylate) treatment of primary human gingival fibroblast/Streptococcus mutans co-cultured cells. (n.d.). PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review. (2023, December 21). MDPI. [Link]

  • Annexin V dead cells staining protocol. (n.d.). [Source Not Available]
  • HEMA induced activation of caspase-3, caspase-8, and caspase-9 in... (n.d.). ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

  • The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study. (n.d.). PMC. [Link]

  • Effect of 2-Hydroxyethyl Methacrylate on Antioxidant Responsive Element-Mediated Transcription: A Possible Indication of Its Cytotoxicity. (2013, March 14). PMC. [Link]

  • In vitro dentin barrier cytotoxicity testing of some dental restorative m
  • Cell toxicity of methacrylate monomers-The role of glutathione adduct formation. (2025, August 9). ResearchGate. [Link]

  • Biocompatibility of 4-META/MMA-TBB resin used as a dental luting agent. (2025, August 7). ResearchGate. [Link]

  • 2-hydroxyethyl methacrylate-derived reactive oxygen species stimulate ATP release via TRPA1 in human dental pulp cells. (2022, July 19). PubMed. [Link]

  • Assessment of IL-6, IL-8 and TNF-α levels in the gingival tissue of patients with periodontitis. (2013, July 15). PMC. [Link]

  • 4-META use in dentistry: a literature review. (2002, February 15). PubMed. [Link]

  • Biocompatibility_of_4-META_MMA-TBB UCLAżÉýï Ä÷ÿ_òÂ. (n.d.). Scribd. [Link]

  • Human Gingival Fibroblasts as a Novel Cell Model Describing the Association between Bitter Taste Thresholds and Interleukin-6 Release. (2023, March 21). ACS Publications. [Link]

  • Caspase activation via extrinsic apoptotic signalling pathway. (n.d.). Reactome. [Link]

  • Caspase-activation pathways in apoptosis and immunity. (2003, June 15). PubMed. [Link]

  • Caspase Activation Pathways: an Overview. (n.d.). Holland-Frei Cancer Medicine - NCBI - NIH. [Link]

  • In Vitro Cytotoxic and Inflammatory Response of Gingival Fibroblasts and Oral Mucosal Keratinocytes to 3D Printed Oral Devices. (2024, May 9). [Source Not Available]
  • Anti-adhesive and pro-apoptotic effects of 2-hydroxyethyl methacrylate on human gingival fibroblasts co-cultured with Streptococcus mitis strains. (n.d.). ScienceOpen. [Link]

  • Human IL-6 ELISA. (n.d.). Biomedica. [Link]

  • Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts. (2025, October 14). ResearchGate. [Link]

  • Effects of HEMA on human gingival fibroblasts/clinical Streptococcus mitis strains co-cultured in vitro. (n.d.). FUPRESS. [Link]

Sources

Comparative

Hydrolytic Stability Profile: 4-MET vs. 10-MDP Calcium Salts

Topic: Hydrolytic Stability of 4-MET vs. 10-MDP Calcium Salts Content Type: Technical Comparison Guide Audience: Biomaterials Scientists, Dental Researchers, and Formulation Chemists [1][2] Executive Summary: The Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolytic Stability of 4-MET vs. 10-MDP Calcium Salts Content Type: Technical Comparison Guide Audience: Biomaterials Scientists, Dental Researchers, and Formulation Chemists

[1][2]

Executive Summary: The Structural Determinants of Durability

In the development of adhesive interfaces for calcified tissues (dentin/enamel), the hydrolytic stability of the monomer-calcium salt is the primary predictor of bond longevity. While both 4-MET (4-methacryloyloxyethyl trimellitic acid) and 10-MDP (10-methacryloyloxydecyl dihydrogen phosphate) are capable of ionic interaction with hydroxyapatite (HAp), they exhibit fundamentally different stability profiles.

The Verdict: 10-MDP calcium salts (Ca-10-MDP) exhibit superior hydrolytic stability compared to 4-MET calcium salts (Ca-4-MET) .

This superiority is not merely due to the strength of the ionic bond but is driven by a supramolecular phenomenon known as "Nano-Layering." The long aliphatic spacer chain of 10-MDP facilitates the self-assembly of hydrophobic layers that shield the ionic interface from water, whereas the shorter, more rigid structure of 4-MET forms soluble salts that readily dissociate in aqueous environments.

Molecular Mechanics: Phosphate vs. Carboxylate

To understand the stability difference, we must analyze the chemical architecture of the monomers.

Feature10-MDP 4-MET
Functional Group Dihydrogen Phosphate (

)
Tricarboxylic Acid / Anhydride (Trimellitate)
Spacer Chain Long Decyl Chain (

)
Short Ethyl Group (

) + Aromatic Ring
Hydrophobicity High (Amphiphilic)Moderate to Low
Calcium Coordination Forms stable Ca-Phosphate ionic bondsForms Ca-Carboxylate complexes
Supramolecular Behavior Self-assembles into 1D nano-layersRandom/Amorphous adsorption
The Mechanism of Failure vs. Stability
  • 4-MET (The Soluble Complex): The aromatic ring provides rigidity, but the carboxylate-calcium bond is more ionic and susceptible to water attack. The lack of a long hydrophobic tail prevents the exclusion of water molecules from the salt interface. Consequently, Ca-4-MET salts have high solubility coefficients (

    
    ).
    
  • 10-MDP (The Hydrophobic Seal): The phosphate group binds strongly to Calcium (

    
    ). Crucially, the 10-carbon alkyl chain allows adjacent 10-MDP molecules to pack tightly via van der Waals forces. This packing creates a hydrophobic barrier that prevents water from reaching the ionic bond, effectively "waterproofing" the salt.
    

Visualizing the Stability Pathway

The following diagram illustrates the divergent pathways of interaction with Hydroxyapatite (HAp).

StabilityMechanism cluster_MDP 10-MDP Pathway cluster_4MET 4-MET Pathway Monomer Functional Monomer Application HAp Hydroxyapatite Surface (Ca2+) Monomer->HAp MDP_Bind Ionic Bond: Phosphate-Ca HAp->MDP_Bind 10-MDP MET_Bind Ionic Bond: Carboxylate-Ca HAp->MET_Bind 4-MET MDP_Assembly Self-Assembly (Van der Waals) MDP_Bind->MDP_Assembly Decyl Spacer Effect NanoLayer Formation of 'Nano-Layering' (Hydrophobic Barrier) MDP_Assembly->NanoLayer MDP_Result Result: Insoluble Ca-Salt (High Hydrolytic Stability) NanoLayer->MDP_Result MET_Struct Steric Hinderance / No Assembly MET_Bind->MET_Struct Short Spacer/Ring Water_Attack Water Infiltration MET_Struct->Water_Attack MET_Result Result: Soluble Ca-Salt (Low Hydrolytic Stability) Water_Attack->MET_Result Hydrolysis

Caption: Mechanistic divergence of 10-MDP and 4-MET interactions with calcium, highlighting the critical role of self-assembly in hydrolytic resistance.

Comparative Data Analysis

The following data synthesizes findings from seminal studies (e.g., Yoshida et al., Van Meerbeek et al.) regarding the solubility and bond durability of these salts.

Table 1: Calcium Salt Solubility & Stability
ParameterCa-10-MDP Ca-4-MET Implication
Water Solubility Very Low (Insoluble)HighCa-4-MET washes away over time, leaving voids.
Chemical Bonding Intensity HighLow to Moderate10-MDP demineralizes HAp less aggressively but bonds more chemically.
XRD Signature Distinct peaks at ~3.7 nm (Nano-layering)No characteristic periodic peaksConfirms ordered structure in 10-MDP only.
Bond Durability (1 Year) Stable (

TBS maintained)
Significant degradation4-MET interfaces rely more on mechanical interlocking than chemical stability.

Experimental Protocol: Self-Validating Stability Challenge

To objectively verify these claims in a lab setting, use this "Stability Challenge" protocol. This workflow is designed to be self-validating: if the salt dissolves, the supernatant analysis will quantify the failure.

Protocol: Accelerated Hydrolytic Challenge of Monomer-Ca Salts

Objective: Quantify the release of Calcium ions from synthesized monomer-calcium salts in an aqueous environment.

Materials:

  • 10-MDP and 4-MET (High purity >95%)

  • Calcium Hydroxide (

    
    ) or Hydroxyapatite powder
    
  • Ethanol/Water solvent[1][2]

  • Centrifuge & filtration units

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or Atomic Absorption Spectroscopy (AAS)

Workflow:

  • Synthesis (The Salt Formation):

    • Dissolve 1 mmol of monomer in 5 mL ethanol.

    • Add equimolar

      
       in excess.
      
    • Stir for 24 hours at room temperature to ensure complete reaction.

    • Checkpoint: A precipitate should form. If no precipitate, the salt is likely highly soluble in ethanol (common for 4-MET).

  • Isolation:

    • Centrifuge the mixture.

    • Wash the precipitate 3x with ethanol to remove unreacted monomer.

    • Dry the precipitate in vacuo.

  • The Challenge (Hydrolysis Stress Test):

    • Weigh 50 mg of the dried Ca-salt.

    • Immerse in 10 mL of distilled water (pH 7.0) in a sealed vial.

    • Validation Step: Prepare a duplicate set immersed in acidic water (pH 5.0) to simulate cariogenic challenge.

    • Agitate at 37°C for 24 hours, 7 days, and 30 days.

  • Quantification:

    • At each time point, centrifuge and take a 1 mL aliquot of the supernatant.

    • Analyze for

      
       using ICP-MS.
      
    • Interpretation: Higher Calcium concentration in the water = Lower Hydrolytic Stability.

Workflow Visualization

ProtocolWorkflow Start Start: Monomer + Ca(OH)2 Synth Synthesis (24h Stirring) Start->Synth Wash Wash & Dry Precipitate Synth->Wash Challenge Water Challenge (pH 7.0 & pH 5.0) Wash->Challenge Analyze ICP-MS Analysis (Measure [Ca2+]) Challenge->Analyze  Aliquot at 24h, 7d, 30d

Caption: Step-by-step workflow for the accelerated hydrolytic challenge test.

References

  • Yoshida, Y., et al. (2004). Comparative Study on Adhesive Performance of Functional Monomers.[3][4][5][6] Journal of Dental Research, 83(6), 454–458.[6] [Link]

  • Van Meerbeek, B., et al. (2011). Relationship between bond-strength tests and clinical outcomes. Dental Materials, 26(2), e100–e121. [Link]

  • Yoshihara, K., et al. (2010). Nano-controlled molecular interaction at adhesive interfaces for hard tissue reconstruction.[7] Acta Biomaterialia, 6(9), 3573-3582. [Link]

  • Feitosa, V. P., et al. (2014). Hydrolytic degradation of the resin-dentine interface induced by the simulated pulpal pressure, direct and indirect water ageing. Journal of Dentistry, 42(4), 395-402. [Link]

Sources

Validation

FTIR Characterization of 4-MET Chemical Bonding to Calcium: A Technical Comparison Guide

Executive Summary This guide provides a rigorous technical analysis of the chemical bonding mechanism of 4-Methacryloyloxyethyl trimellitate acid (4-MET) to calcium ions in hydroxyapatite (HAp), characterized via Fourier...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the chemical bonding mechanism of 4-Methacryloyloxyethyl trimellitate acid (4-MET) to calcium ions in hydroxyapatite (HAp), characterized via Fourier Transform Infrared Spectroscopy (FTIR).

While 4-MET is a foundational functional monomer in dental adhesion, FTIR analysis reveals distinct differences in its bonding kinetics and hydrolytic stability compared to the industry gold standard, 10-MDP. This guide details the experimental protocols required to validate these bonds and offers an objective comparison of chemical performance.

Part 1: The Chemistry of Adhesion

Mechanism of Action

4-MET contains two carboxylic acid functional groups attached to an aromatic ring. Upon application to tooth substrate (dentin or enamel), these acidic groups demineralize the hydroxyapatite (


), releasing calcium ions (

).

The critical adhesive event is the acid-base reaction where the carboxylic acid groups donate protons and ionically bind to the liberated calcium, forming a 4-MET-Calcium salt .



The "Adhesion-Decalcification" (AD) Concept

According to the AD concept proposed by Yoshida et al., the efficacy of an adhesive monomer is determined by the solubility of its calcium salt.[1]

  • Stable Bond: If the Ca-salt is insoluble (e.g., 10-MDP), it protects the interface.[2]

  • Unstable Bond: If the Ca-salt is soluble (e.g., 4-MET), the bond is susceptible to hydrolytic degradation.

Part 2: FTIR Experimental Protocol (Self-Validating)

To accurately characterize chemical bonding (chemisorption) versus physical adsorption (physisorption), the protocol must include a rigorous washing step. Without this, FTIR spectra will be dominated by unreacted monomer, masking the interfacial bond.

Workflow Diagram

FTIR_Protocol Substrate Substrate Prep (Synthetic HAp or Dentin Powder) App Monomer Application (4-MET in Ethanol/Water) Substrate->App React Reaction Phase (60s - 24h @ 37°C) App->React Wash Solvent Rinse (Critical) (Acetone/Ethanol wash to remove physisorbed monomer) React->Wash FTIR FTIR Analysis (KBr Pellet or ATR) Wash->FTIR Data Spectral Subtraction & Peak Integration FTIR->Data

Figure 1: Experimental workflow for isolating chemical bonding evidence.[3] The solvent rinse is the self-validating step ensuring only chemically bonded molecules remain.

Detailed Methodology
  • Substrate Preparation: Use synthetic Hydroxyapatite (HAp) powder to eliminate biological variability found in natural dentin.

  • Treatment: Mix HAp with a 4-MET solution (typically 10-15 wt% in ethanol/water).

  • Reaction Time: Allow interaction for 60 minutes to ensure equilibrium.

  • The Validation Step (Rinsing): Centrifuge the mixture and wash the precipitate vigorously with acetone or ethanol. Rationale: This removes unreacted or physically adsorbed 4-MET. Any signal remaining after this step represents true chemical bonding.

  • Analysis: Dry the powder and analyze via FTIR (Transmission mode with KBr pellet is preferred for bulk sensitivity; ATR for surface analysis).

Part 3: Spectral Analysis & Interpretation[3][4]

The formation of the calcium salt is confirmed by specific shifts in the carbonyl (


) region.
Key Peak Assignments
Functional GroupUnreacted 4-MET (

)
4-MET-Ca Salt (

)
Interpretation
Carbonyl Stretch (

)
1700 - 1720 Decreased Intensity The carboxylic acid group is consumed.
Carboxylate (Asymmetric) (

)
Absent 1540 - 1560 PRIMARY INDICATOR. Indicates ionic bonding to

.
Carboxylate (Symmetric) (

)
Absent 1400 - 1420 Secondary confirmation of salt formation.
Aromatic Ring (

)
1608 1608 Internal Standard. Used to normalize spectra intensity.
Interpretation Logic[5]
  • Normalize the spectra using the aromatic ring peak at 1608 cm⁻¹ (which does not participate in the reaction).

  • Observe the 1710 cm⁻¹ region.[4] A significant drop indicates acid dissociation.

  • Quantify the new peak at ~1550 cm⁻¹. The ratio of the 1550 cm⁻¹ peak (Salt) to the 1710 cm⁻¹ peak (Acid) represents the Bonding Efficiency .

Part 4: Comparative Performance (4-MET vs. 10-MDP)

While 4-MET bonds chemically, it is chemically distinct from 10-MDP (10-Methacryloyloxydecyl dihydrogen phosphate). The following comparison is based on the Adhesion-Decalcification data.

Chemical Interaction Diagram

Interaction_Mechanism MET 4-MET Molecule (Carboxylic Acid) MET_Ca 4-MET-Ca Salt (Ionic Bond) MET->MET_Ca Acid-Base Rxn MET_Result Outcome: Moderately Soluble Salt Susceptible to Hydrolysis MET_Ca->MET_Result MDP 10-MDP Molecule (Phosphate Group) MDP_Ca 10-MDP-Ca Salt (Ionic Bond + Nano-layering) MDP->MDP_Ca Acid-Base Rxn MDP_Result Outcome: Highly Insoluble Salt Hydrolytically Stable MDP_Ca->MDP_Result HAp Hydroxyapatite Surface (Ca2+) HAp->MET Interaction HAp->MDP Interaction

Figure 2: Comparative mechanistic pathway. Note the divergence in salt solubility and stability.[5]

Performance Data Comparison
Feature4-MET (Carboxylic)10-MDP (Phosphate)Clinical Implication
Bonding Group Carboxylic Acid (

)
Dihydrogen Phosphate (

)
Phosphate groups generally have higher affinity for Ca.
Ca-Salt Stability Low/Moderate High 4-MET salts dissolve faster in water, leading to bond degradation over time.
Nano-Layering NoYes 10-MDP self-assembles into protective nano-layers; 4-MET does not.
FTIR Marker

at ~1550 cm⁻¹

at ~1000-1100 cm⁻¹
Distinct spectral fingerprints.
Bond Strength (Dentin) ~20-30 MPa (varies by product)~35-50 MPa (Gold Standard)10-MDP provides superior long-term durability.

Part 5: Clinical Implications & Conclusion

For drug development and biomaterials formulation:

  • Formulation Strategy: 4-MET is an excellent permeability enhancer and provides good initial bond strength. However, due to the higher solubility of the 4-MET-Ca salt, it is often co-formulated with hydrophobic monomers or used in environments where extreme hydrolytic stability is less critical than in permanent load-bearing cementation.

  • Diagnostic Validation: When characterizing new 4-MET derivatives, the appearance of the 1550 cm⁻¹ peak is necessary but insufficient for claiming high performance. It must be paired with Atomic Absorption Spectroscopy (AAS) to measure the calcium release rate (solubility) of the resulting salt.[1]

  • The Verdict: 4-MET effectively chemically bonds to calcium, confirmed by the carboxylate salt shift in FTIR. However, it lacks the self-assembling "nano-layering" protection mechanism of 10-MDP, making it a second-tier choice for maximum hydrolytic durability.

References

  • Yoshida Y, et al. (2004).[6][7] Comparative study on adhesive performance of functional monomers. Journal of Dental Research. [Link] (The seminal paper defining the Adhesion-Decalcification concept and comparing 4-MET vs. 10-MDP salt stability.)

  • Van Meerbeek B, et al. (2011). Yoshihara K. Interaction of dental adhesives with the tooth substrate.[2] Japanese Dental Science Review. [Link] (Comprehensive review of chemical bonding mechanisms and FTIR characterization.)

  • Yoshihara K, et al. (2010). Nano-layering of phosphoric acid ester monomer on enamel and dentin. Acta Biomaterialia. [Link] (Establishes the nano-layering phenomenon unique to 10-MDP, serving as the primary differentiator from 4-MET.)

  • Tsuchimoto Y, et al. (2006).[8][9] Effect of 4-MET- and 10-MDP-based primers on resin bonding to titanium.[8][9] Dental Materials Journal. [Link] (Provides comparative bond strength data and chemical interaction analysis.)[8]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methacryloxyethyltrimellitic acid

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 4-Methacryloxyethyltrimellitic Acid (4-MET) Audience: Researchers, Material Scientists, and Dental Product Developers. Part 1: Core Directive & H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 4-Methacryloxyethyltrimellitic Acid (4-MET)

Audience: Researchers, Material Scientists, and Dental Product Developers.

Part 1: Core Directive & Hazard Context

Crucial Disambiguation: This guide specifically addresses 4-Methacryloxyethyltrimellitic acid (4-MET) , a functional acidic monomer used in dental adhesives and polymer synthesis.[1]

  • CAS No: 68183-31-3 (4-MET) / 70293-55-9 (4-META Anhydride).[1]

  • Warning: Do not confuse this with "4-MET" in the context of tryptamine psychedelics (4-HO-MET/4-AcO-MET).[1] The safety profiles are entirely different. This guide applies strictly to the methacrylate monomer .

The Hazard Profile

4-MET is a "dual-function" molecule containing both a polymerizable methacrylate group and aromatic carboxylic acid groups.[1] This creates a unique hazard profile combining corrosivity with sensitization .

Hazard CategoryRisk LevelMechanism of Injury
Skin Corrosion/Irritation High The carboxylic acid moieties (pH < 2 in solution) cause immediate tissue damage and chemical burns upon contact.[1]
Sensitization Critical Methacrylates are potent sensitizers. Repeated exposure, even at low levels, can lead to permanent Allergic Contact Dermatitis (ACD).
Eye Damage Severe Acidic nature combined with organic solvent carriers (often ethanol/acetone) poses a risk of irreversible corneal opacity.
Inhalation Moderate Aerosols or vapors (especially if the anhydride 4-META is hydrolyzing) irritate the upper respiratory tract.[1]

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for handling 4-MET in neat (pure) form or high-concentration solutions (>5%).

Table 1: PPE Specifications
ComponentStandard RecommendationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneMethacrylate Permeation: Methacrylates permeate standard latex and thin nitrile in <5 minutes.[1] Double gloving creates a sacrificial outer layer. Do NOT use Latex.
Eye Protection Chemical Splash Goggles (Indirect Venting)ANSI Z87.1+ / EN 166Safety glasses are insufficient. The acidic nature of 4-MET requires a complete seal against liquid splashes and corrosive vapors.[1]
Respiratory Fume Hood (Primary) If hood unavailable: Half-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.[1]4-MET generates acidic mists.[1] Standard N95s only stop dust, not the acidic vapors released during hydrolysis or synthesis.
Body Defense Chemical-Resistant Lab Coat (Poly/Cotton blend minimum)+ Rubber Apron (for pouring)Cotton absorbs methacrylates, holding them against the skin.[1] A chemically resistant apron prevents soak-through during spills.[1]

Part 3: Operational Workflow & Logic

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 4-MET State_Check Physical State? Start->State_Check Solid Solid / Powder (4-META) State_Check->Solid Weighing Liquid Liquid / Solution (4-MET) State_Check->Liquid Mixing/Pouring Vent_Check Fume Hood Available? Solid->Vent_Check Liquid->Vent_Check Hood_Yes Standard PPE: Nitrile Double Glove Splash Goggles Lab Coat Vent_Check->Hood_Yes Yes Hood_No Escalated PPE: + Respirator (OV/AG) + Face Shield Vent_Check->Hood_No No

Caption: Logical flow for determining PPE escalation based on physical state and engineering controls.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Setup

  • Glove Inspection: Check nitrile gloves for pinholes by inflating them slightly before donning.

  • Neutralizer Prep: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) solution nearby. This is your immediate deactivation agent for acidic spills.

  • Hydrolysis Control: If using the anhydride (4-META), be aware that exposure to ambient humidity will convert it to the acid (4-MET) on surfaces.[1] Keep containers desiccated.

Phase 2: Active Handling

  • The "Clean-Hand/Dirty-Hand" Rule: Designate your non-dominant hand as "dirty" (handling the bottle/beaker) and dominant hand as "clean" (handling pipettes/instrumentation). This prevents cross-contamination of lab surfaces.

  • Transfer: Always transfer 4-MET over a secondary containment tray.

  • Spill on Gloves: If any liquid touches your outer glove:

    • IMMEDIATELY remove the outer glove.

    • Inspect the inner glove.

    • Don a fresh outer glove.

    • Reasoning: Methacrylates permeate silently. By the time you feel the "burn," the chemical has already reached your skin.

Phase 3: Waste & Deactivation [1]

  • Liquids: Do not pour down the drain. Collect in a dedicated "Acidic Organic Waste" container.

  • Solids/Wipes: Contaminated paper towels must go into a sealed hazardous waste bag, not the general trash, to prevent fumes from off-gassing in the lab.[1]

Part 4: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Evac Evacuate Area (If >100mL) Spill->Evac Large Spill PPE_Up Don Heavy Neoprene Gloves & Face Shield Spill->PPE_Up Small Spill Neutralize Apply NaHCO3 Solution (Watch for CO2 bubbling) PPE_Up->Neutralize Absorb Absorb with Vermiculite or Chem-Pads Neutralize->Absorb Bag Seal in Haz-Waste Bag Absorb->Bag

Caption: Rapid response protocol for acidic methacrylate spills. Note the neutralization step to mitigate corrosive vapors.

Disposal Specifications
  • Waste Code: Generally falls under D002 (Corrosive) and potentially D001 (Ignitable) if in organic solvent.

  • Polymerization: For small residual amounts in glassware, you can polymerize the residue by adding a radical initiator (like benzoyl peroxide) and heat, converting the hazardous monomer into an inert solid polymer before disposal (check local regulations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129282, 4-Methacryloxyethyltrimellitic acid. Retrieved from [Link]

  • Munksgaard, E. C. (2003). Permeability of protective gloves to (di)methacrylates in resinous dental materials. Scandinavian Journal of Dental Research. Retrieved from [Link]

  • Methacrylate Producers Association. Safe Handling of Methacrylic Acid and Esters. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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